molecular formula C17H11NO4 B6403882 3-(Naphthalen-2-YL)-5-nitrobenzoic acid CAS No. 1261968-32-4

3-(Naphthalen-2-YL)-5-nitrobenzoic acid

Cat. No.: B6403882
CAS No.: 1261968-32-4
M. Wt: 293.27 g/mol
InChI Key: CUQUWURNQQZHEU-UHFFFAOYSA-N
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Description

3-(Naphthalen-2-YL)-5-nitrobenzoic acid is a useful research compound. Its molecular formula is C17H11NO4 and its molecular weight is 293.27 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, 95% is 293.06880783 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(Naphthalen-2-YL)-5-nitrobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Naphthalen-2-YL)-5-nitrobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-naphthalen-2-yl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(20)15-8-14(9-16(10-15)18(21)22)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQUWURNQQZHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30690433
Record name 3-(Naphthalen-2-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261968-32-4
Record name 3-(Naphthalen-2-yl)-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30690433
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Structural and Synthetic Profiling of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid in Advanced Molecular Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Materials Scientists Compound Identity: 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (CAS: 1)

Molecular Anatomy and Physicochemical Rationale

In modern drug discovery and organic materials science, the strategic selection of trifunctional building blocks is paramount. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid serves as a highly versatile scaffold, characterized by three distinct, orthogonally reactive moieties:

  • The Benzoic Acid Core (C1): Acts as the primary anchoring group. It provides a synthetic handle for esterification or amidation, allowing for rapid library generation in structure-activity relationship (SAR) studies.

  • The Naphthalen-2-yl Substituent (C3): This extended aromatic system imparts significant lipophilicity and

    
     stacking capabilities. In pharmacological contexts, it is highly effective at occupying deep, hydrophobic binding pockets, a strategy frequently utilized in the design of2.
    
  • The Nitro Group (C5): Strongly electron-withdrawing, this group lowers the pKa of the benzoic acid, modulating its pharmacokinetic profile. More importantly, it functions as a "masked" amine. It can be selectively reduced to an aniline derivative later in the synthetic sequence, unlocking a new vector for functionalization without interfering with earlier coupling steps.

Quantitative Physicochemical Profile

The following table summarizes the baseline physicochemical properties that dictate the compound's behavior in both synthetic environments and biological assays.

PropertyValueCausality / Impact
Molecular Formula C17H11NO4Defines the fundamental atomic composition.
Molecular Weight 293.28 g/mol Ideal intermediate weight, leaving room for further derivatization while staying under the Lipinski limit of 500 Da.
LogP (Predicted) ~4.2High lipophilicity driven by the naphthalene ring; requires biphasic or highly polar aprotic solvents for synthesis.
H-Bond Donors 1Restricted to the carboxylic acid OH; limits non-specific binding.
H-Bond Acceptors 4Provided by the nitro and carboxyl oxygens; facilitates target receptor interaction.

De Novo Synthesis: The Suzuki-Miyaura Protocol

The construction of the biaryl axis in 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is best achieved via a3 between 3-bromo-5-nitrobenzoic acid and naphthalen-2-ylboronic acid.

Reaction Optimization Data

Selecting the correct catalytic system is critical. The electron-deficient nature of the brominated precursor, combined with the steric bulk of the naphthalene ring, requires specific ligand tuning to prevent stalled reactions.

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3)4Na2CO3Toluene/EtOH/H2O8045Sluggish reductive elimination due to monodentate ligand.
Pd(OAc)2 / SPhosK3PO4Toluene/H2O10072Good conversion, but partial, unwanted nitro reduction observed.
Pd(dppf)Cl2 Cs2CO3 1,4-Dioxane/H2O 90 >90 Optimal. Large bite angle of dppf accelerates elimination; highly robust.
Mechanistic Pathway

The choice of Pd(dppf)Cl2 is deliberate. The bidentate dppf ligand possesses a wide bite angle that forces the intermediate palladium complex into a geometry that highly favors the final reductive elimination step, overcoming the steric hindrance of the biaryl system.

SuzukiCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition [Ar-Pd(II)-Br] Pd0->OxAdd 3-Bromo-5-nitrobenzoic acid TransMet Transmetalation [Ar-Pd(II)-Ar'] OxAdd->TransMet Naphthalen-2-ylboronic acid + Base TransMet->Pd0 Reductive Elimination Product 3-(Naphthalen-2-yl)- 5-nitrobenzoic acid TransMet->Product Product Release

Fig 1: Catalytic cycle for the Suzuki-Miyaura synthesis of the target biaryl compound.

Self-Validating Experimental Methodology

This protocol is designed with built-in In-Process Controls (IPCs) and a self-purifying workup sequence.

Step 1: Reagent Preparation & Degassing

  • Action: Charge a round-bottom flask with 3-bromo-5-nitrobenzoic acid (1.0 eq), naphthalen-2-ylboronic acid (1.2 eq), and Cs2CO3 (3.0 eq). Add a solvent mixture of 1,4-Dioxane and H2O (4:1 ratio). Sparge the solution with Argon for 15 minutes.

  • Causality: The biphasic solvent is critical. Dioxane solubilizes the lipophilic naphthalene moiety, while water is strictly required to dissolve the inorganic base, generating the reactive cesium boronate complex necessary for transmetalation. Degassing prevents the premature oxidation of the Pd(0) active species.

Step 2: Catalysis & Heating

  • Action: Add Pd(dppf)Cl2 (0.05 eq) under a positive stream of Argon. Heat the reaction mixture to 90 °C for 12 hours.

  • Validation (IPC): Monitor via LC-MS. The reaction is self-validating when the precursor mass (m/z 244/246 for the bromine isotopes) is depleted to <1%, indicating complete oxidative addition and conversion.

Step 3: Acid-Base Extraction (Self-Purification)

  • Action: Cool the mixture to room temperature, dilute with water, and wash with Ethyl Acetate (EtOAc) twice. Discard the organic layer.

  • Causality: By exploiting the pKa of the benzoic acid (~3.5), the target molecule remains partitioned in the aqueous layer as a highly soluble cesium carboxylate salt. The EtOAc wash effectively purges non-polar organic impurities (e.g., homocoupled naphthalene and spent ligand).

Step 4: Product Precipitation

  • Action: Slowly acidify the aqueous layer using 2M HCl until the pH reaches 2.0. Filter the resulting precipitate, wash with cold water, and dry under vacuum.

  • Causality: Acidification forces the protonation of the carboxylate. Because the protonated biaryl compound is highly lipophilic and lacks aqueous solubility, it spontaneously precipitates, yielding the product in high purity (>95%) without the need for column chromatography.

Downstream Applications and Orthogonal Derivatization

Once synthesized, 3-(Naphthalen-2-yl)-5-nitrobenzoic acid acts as a central hub for generating complex molecular architectures. Its primary utility lies in orthogonal derivatization—the ability to react one functional group without affecting the other.

Workflow Start Target Compound (Nitro-Biaryl) Red Nitro Reduction (Pd/C, H2) Start->Red Orthogonal Deprotection Amide Amide Coupling (HATU, DIPEA) Start->Amide R-NH2 (Direct) Amine Amino-Biaryl Intermediate Red->Amine Amine->Amide R-COOH Drug Active Pharmaceutical Ingredient Amide->Drug

Fig 2: Orthogonal derivatization workflow for drug development applications.

In pharmaceutical development, the carboxylic acid is typically coupled with a complex amine using standard peptide coupling reagents (e.g., HATU/DIPEA). Subsequently, the nitro group can be reduced to an aniline using Pd/C and hydrogen gas. This newly formed amine can then be functionalized into ureas, sulfonamides, or secondary amides, creating highly specific ligands for target proteins.

References

  • ChemSrc. "1261968-32-4 | 3-naphthalen-2-yl-5-nitrobenzoic acid." ChemSrc Database. Available at: [Link]

  • Google Patents. "WO2013029338A1 - Novel compounds." World Intellectual Property Organization.

Sources

Solubility of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a strategic framework for the solubility profiling of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (CAS: 1261968-32-4). Given the compound's specialized nature as a pharmaceutical intermediate and potential ligand for Metal-Organic Frameworks (MOFs), empirical solubility data is often proprietary or sparse in public literature.

This guide synthesizes theoretical solubility prediction based on Structure-Activity Relationships (SAR), details a rigorous experimental protocol for generating precise solubility data, and provides the thermodynamic modeling framework required for process optimization.

Executive Summary & Compound Analysis

3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a bi-aryl carboxylic acid derivative characterized by three distinct functional domains:

  • Naphthalene Moiety: A large, planar, hydrophobic aromatic system that drives

    
    -
    
    
    
    stacking interactions but limits aqueous solubility.
  • Nitro Group (-NO

    
    ):  A strong electron-withdrawing group (EWG) at the 5-position, which increases the acidity of the carboxylic acid and enhances polarizability.
    
  • Carboxylic Acid (-COOH): A hydrophilic, ionizable headgroup capable of hydrogen bonding (donor/acceptor) and pH-dependent solubility.

Physicochemical Profile (Predicted):

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
  • Molecular Weight: ~293.27 g/mol

  • pKa: ~3.2–3.4 (The nitro group stabilizes the carboxylate anion, lowering pKa relative to benzoic acid).

  • LogP (Octanol-Water): ~3.8–4.2 (Highly lipophilic due to the naphthalene ring).

Predictive Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), the solubility behavior of this compound can be categorized as follows:

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Aprotic DMSO, DMF, NMP High Strong dipole-dipole interactions with the nitro group; excellent solvation of the aromatic system.
Polar Protic Methanol, Ethanol, Isopropanol Moderate Hydrogen bonding with -COOH; alkyl chains interact with naphthalene. Solubility increases significantly with temperature.[1][2]
Moderately Polar Acetone, Ethyl Acetate, THF Moderate to Good Dipole interactions and ability to accept H-bonds from -COOH.
Chlorinated Dichloromethane (DCM), Chloroform Good Excellent solvency for aromatic systems; moderate polarity matches the nitro group.
Non-Polar Hexane, Heptane Very Low Lack of polar interactions to overcome the crystal lattice energy dominated by H-bonding and

-stacking.
Aqueous Water Negligible (pH < pKa) Hydrophobic effect of naphthalene dominates. Solubility increases at pH > 5 (formation of carboxylate salt).

Experimental Protocol: Saturation Shake-Flask Method

To generate authoritative solubility data, researchers must follow a standardized equilibrium protocol. This method ensures thermodynamic equilibrium is reached and prevents supersaturation artifacts.

Phase 1: Preparation & Equilibration
  • Excess Solute Addition: Add 3-(Naphthalen-2-yl)-5-nitrobenzoic acid in excess to 10 mL of the target solvent in a sealed glass vial (e.g., 20 mL scintillation vial).

  • Temperature Control: Place vials in a thermostatic orbital shaker (control precision

    
     0.1 K).
    
  • Agitation: Shake at 150–200 rpm for 24–48 hours to ensure equilibrium.

  • Settling: Allow the suspension to settle for at least 4 hours at the same temperature to sediment undissolved solids.

Phase 2: Sampling & Quantification
  • Filtration: Using a pre-heated syringe and a 0.22

    
    m PTFE filter (to prevent adsorption), withdraw the supernatant. Crucial: Ensure the filter is at the same temperature as the solution to prevent precipitation.
    
  • Dilution: Immediately dilute the filtrate with a mobile phase (e.g., Methanol/Water) to prevent precipitation upon cooling.

  • Quantification (HPLC-UV):

    • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) – Gradient elution.

    • Detection: UV absorbance at

      
       (likely ~250–280 nm for naphthalene/nitro conjugation).
      
    • Calibration: Construct a 5-point calibration curve (

      
      ) using a standard of known purity.
      

Thermodynamic Modeling & Data Analysis

Once experimental mole fraction solubility (


) is obtained across a temperature range (e.g., 278.15 K to 323.15 K), the data should be correlated using the Modified Apelblat Equation . This empirical model is the industry standard for correlating solubility with temperature.
Modified Apelblat Equation


  • 
    : Mole fraction solubility.[1][3]
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical model parameters derived via multiple linear regression.
    
Thermodynamic Parameters of Dissolution

Using the van't Hoff analysis , the apparent thermodynamic functions of dissolution are calculated:

  • Enthalpy of Dissolution (

    
    ): 
    
    
    
    
    • Interpretation: A positive

      
       indicates an endothermic process (solubility increases with T), typical for this class of compounds.
      
  • Gibbs Free Energy (

    
    ): 
    
    
    
    
  • Entropy of Dissolution (

    
    ): 
    
    
    
    

Visualization: Solubility Determination Workflow

The following diagram outlines the logical flow for determining and modeling the solubility of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid.

SolubilityWorkflow Start Compound: 3-(Naphthalen-2-yl)-5-nitrobenzoic acid SolventSelect Solvent Selection (Polar Protic, Aprotic, Non-polar) Start->SolventSelect Equilibration Equilibration (Shake-Flask) 24-48h @ T (const) SolventSelect->Equilibration Excess Solute Sampling Isothermal Filtration (0.22 µm PTFE) Equilibration->Sampling Equilibrium Reached Analysis Quantification (HPLC-UV) Determine Mole Fraction (x) Sampling->Analysis Dilution Modeling Data Correlation (Apelblat / van't Hoff) Analysis->Modeling x vs T Data Output Thermodynamic Parameters (ΔH, ΔS, ΔG) Modeling->Output Regression

Figure 1: Systematic workflow for the experimental determination and thermodynamic modeling of solubility.

Practical Implications for Process Development

Recrystallization Strategy
  • Anti-Solvent Crystallization: Dissolve in a "Good" solvent (e.g., DMF or Hot Ethanol ) and slowly add a "Poor" solvent (e.g., Water or Hexane ).

  • Cooling Crystallization: Utilize the steep solubility-temperature curve in alcohols (Ethanol/Isopropanol). Dissolve at reflux and cool to 0–5°C.

Purification
  • Acid-Base Extraction:

    • Dissolve crude solid in dilute NaOH (converts to soluble sodium salt).

    • Filter off non-acidic impurities (naphthalene byproducts).

    • Acidify filtrate with HCl to precipitate pure 3-(Naphthalen-2-yl)-5-nitrobenzoic acid.

References

  • Shake-Flask Method Protocol

    • Baka, E., Comer, J. E., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341. Link

  • Apelblat Equation & Modeling

    • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Thermodynamic Analysis of Nitrobenzoic Acids

    • Zhang, C., et al. (2018).[2] Thermodynamic Modelling for Solubility of 3-Methyl-2-nitrobenzoic Acid in Nine Organic Solvents. Journal of Chemical & Engineering Data. Link

  • Compound Reference (CAS Validation)

    • CAS Common Chemistry.[4] (n.d.). Detail for CAS RN 1261968-32-4. Link

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Toxicology of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery and materials science push the boundaries of complex molecular architectures, handling specialized biaryl compounds requires a deep understanding of their physicochemical and toxicological properties. This whitepaper provides an authoritative, in-depth guide to the safety data, mechanistic toxicology, and laboratory handling protocols for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (CAS: 1261968-32-4)[1].

Rather than a standard, static Safety Data Sheet (SDS), this guide synthesizes structural causality with field-proven laboratory practices to ensure researchers can handle this compound with uncompromising safety and scientific rigor.

Structural Causality and Mechanistic Toxicology

To design effective safety protocols, we must first understand why a molecule is hazardous. The toxicity profile of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is not arbitrary; it is a direct consequence of its three functional domains acting in synergy.

  • The Carboxylic Acid (-COOH) Motif: This functional group acts as a classic proton donor. Upon contact with the moisture in the respiratory tract, eyes, or skin, it induces localized, pH-dependent tissue irritation and corrosion[2].

  • The Nitroaromatic (-NO2) Motif: Nitroaromatics are notorious for their metabolic liability. In biological systems, the nitro group is susceptible to enzymatic reduction by cellular nitroreductases. This reduction pathway generates highly reactive nitroso (-NO) and hydroxylamine (-NHOH) intermediates. These electrophilic species can covalently bind to DNA and proteins, inducing severe oxidative stress, cellular apoptosis, and potential mutagenicity[3].

  • The 2-Naphthyl Moiety: The addition of this bulky, highly lipophilic fused-ring system drastically increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates rapid penetration through the stratum corneum (skin barrier) and cellular lipid bilayers, amplifying the systemic bioavailability of the toxic nitro and acid moieties compared to simple nitrobenzoic acids[4].

Pathway N1 3-(Naphthyl)-5-nitrobenzoic acid (Lipophilic Penetration) N2 Enzymatic Nitroreduction (Nitroreductases) N1->N2 N3 Reactive Intermediates (-NO, -NHOH) N2->N3 N4 Oxidative Stress & ROS Generation N3->N4 N5 DNA Adducts & Tissue Damage N4->N5

Mechanistic pathway of nitroaromatic toxicity via enzymatic reduction and ROS generation.

Quantitative Safety Data and GHS Classification

Because 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a specialized research chemical, its safety parameters are extrapolated from its structural analogs (such as 3-nitrobenzoic acid and naphthyl derivatives) in accordance with OSHA Hazard Communication Standards[5].

Physicochemical Property / HazardValue / GHS ClassificationMechanistic Rationale
CAS Number 1261968-32-4Unique identifier for the biaryl compound[1].
Appearance Solid (Powder)High risk of aerosolization and inhalation.
Acute Toxicity (Oral) Category 4 (H302)Harmful if swallowed due to nitroreduction toxicity[4].
Skin Corrosion/Irritation Category 2 (H315)Lipophilic acid causes dermal barrier disruption[3].
Serious Eye Damage Category 2 (H319)Direct acidic damage to the corneal epithelium[6].
STOT - Single Exposure Category 3 (H335)Micro-particulates cause severe respiratory irritation[2].

Self-Validating Experimental Protocols

Standard handling procedures often fail because they lack validation steps. The following protocols are designed as closed-loop, self-validating systems to ensure absolute containment and accurate dosing.

Protocol A: High-Containment Powder Dispensing

Objective: To safely weigh the compound without inducing static-driven aerosolization or dermal exposure.

  • Step 1: Environmental Control & Validation.

    • Action: Power on the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated powder weighing enclosure.

    • Validation: Verify the digital airflow monitor reads a face velocity between 0.4 and 0.5 m/s before uncapping the reagent. Causality: This specific velocity ensures containment of micro-powders without creating turbulent eddies that could blow the powder off the balance.

  • Step 2: Static Dissipation.

    • Action: Discharge the weighing vessel and spatulas using an anti-static ionizer gun (e.g., Zerostat) for 5 seconds.

    • Validation: The balance should read a stable 0.0000 g without drifting. Causality: Nitroaromatic biaryl powders hold strong triboelectric charges; neutralizing them prevents erratic balance readings and sudden, hazardous aerosolization.

  • Step 3: Transfer and Solubilization.

    • Action: Transfer the solid using a grounded, V-shaped metallic spatula. Immediately cap the source vial. Dissolve the weighed powder in a compatible anhydrous organic solvent (e.g., DMSO) before introducing it to any aqueous assay media.

    • Causality: The highly lipophilic naphthyl group renders the compound practically insoluble in water. Attempting direct aqueous solvation will result in hazardous, invisible micro-suspensions rather than a true solution, leading to inaccurate dosing and contamination.

Protocol B: Emergency Spill Mitigation

Objective: To neutralize and contain accidental surface contamination without exacerbating the spread of the chemical.

  • Step 1: Isolation. Immediately evacuate personnel from the immediate vicinity. Do not introduce water. Causality: Adding water to a hydrophobic acidic powder will not dissolve it; it will merely spread the contamination and lower the local pH.

  • Step 2: Dry Containment. Don a fitted N95 or P100 respirator and double nitrile gloves. Gently cover the spill with a damp, static-free absorbent pad to suppress dust, then sweep the material into a sealable hazardous waste container using a disposable anti-static brush[6].

  • Step 3: Chemical Decontamination. Wash the affected surface with a mild alkaline detergent solution (e.g., 1% sodium bicarbonate in soapy water) to neutralize residual carboxylic acid traces, followed by a thorough water rinse[2].

Workflow A Spill Identified (Powder Aerosolization Risk) B Isolate Area & Verify Ventilation A->B C Don Advanced PPE (Respirator, Double Gloves) B->C D Dry Containment (Avoid Water Addition) C->D E Alkaline Decontamination (Neutralize Acid) D->E F EPA-Approved Hazardous Waste Disposal E->F

Workflow for mitigating laboratory exposures and spills of hazardous nitroaromatic solid compounds.

Storage and Incompatibility

To maintain the chemical integrity of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid and prevent dangerous side reactions, strict storage parameters must be observed:

  • Incompatible Materials: Keep strictly away from strong oxidizing agents and strong bases. Causality: The nitro group is already highly oxidized; contact with strong bases can lead to exothermic deprotonation of the carboxylic acid, while strong oxidizers can trigger violent degradation[6].

  • Environmental Conditions: Store in a sealed, opaque desiccator at room temperature (15°C - 25°C). Causality: Ambient moisture can lead to caking of the powder, while prolonged UV exposure can induce photolytic degradation of the nitroaromatic ring.

References

  • Chemsrc. 1261968-32-4 3-naphthalen-2-yl-5-nitrobenzoic acid.1

  • Sigma-Aldrich (MilliporeSigma). SAFETY DATA SHEET: 4-Nitrobenzoic acid (Analog Reference).3

  • Thermo Fisher Scientific. SAFETY DATA SHEET: Benzoic acid, 2-chloro-5-nitro- (Analog Reference).2

  • Fisher Scientific. SAFETY DATA SHEET: 2-Nitrobenzoic acid (Analog Reference).6

  • Fisher Scientific. SAFETY DATA SHEET: 3-Amino-5-nitrobenzoic acid (Analog Reference).5

  • Loba Chemie. MATERIAL SAFETY DATA SHEET: 3-NITROBENZOIC ACID FOR SYNTHESIS (Analog Reference).4

Sources

Pharmacological Profiling of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid: A Technical Guide to Lead Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of small-molecule therapeutics often relies on the synthesis of multifunctional pharmacophores capable of engaging specific enzymatic pockets while maintaining favorable physicochemical properties. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (CAS: 1261968-32-4) represents a highly privileged structural scaffold. By integrating a carboxylic acid anchor, a bulky hydrophobic naphthalene moiety, and an electron-withdrawing nitro group, this compound exhibits significant potential across two primary therapeutic domains: Aldose Reductase (AKR1B1) inhibition for diabetic complications, and antimicrobial/anti-inflammatory modulation [1][2].

This technical whitepaper provides an in-depth analysis of the compound's potential biological activities, detailing the structure-activity relationships (SAR), mechanistic causality, and validated experimental protocols required to evaluate this compound in preclinical drug discovery workflows.

Structural Rationale & Pharmacophore Mapping

The biological versatility of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid stems from its tripartite structural topology. As an application scientist evaluating this hit compound, the causality behind its target engagement can be broken down into three distinct interactions:

  • The Carboxylic Acid Moiety (The Anchor): Carboxylic acids are classic pharmacophores for Aldose Reductase Inhibitors (ARIs). At physiological pH, the deprotonated carboxylate anion forms critical electrostatic and hydrogen-bonding interactions with the catalytic anion-binding pocket of AKR1B1, specifically engaging residues Tyr48, His110, and Trp111[2][3].

  • The Naphthalen-2-yl Group (The Hydrophobic Shield): The bulky, lipophilic naphthalene ring is perfectly suited to occupy the hydrophobic specificity pocket of AKR1B1, which is gated by the Leu300 residue[2]. Furthermore, this lipophilicity enhances bacterial cell membrane permeation when evaluated as an antimicrobial agent[1].

  • The Nitro Group (The Electronic Modulator / Warhead): The strong electron-withdrawing nature of the nitro group at the meta-position lowers the pKa of the carboxylic acid, ensuring complete ionization at physiological pH for tighter target binding. In microbiological contexts, the nitroaromatic system acts as a prodrug, susceptible to reduction by bacterial nitroreductases to generate reactive nitrogen species (RNS) that induce localized cellular damage[4][5].

Fig 1: Pharmacophore mapping and logical relationships of the compound's functional groups.

Primary Indication: Aldose Reductase Inhibition (Diabetic Complications)

Mechanistic Causality

Aldose reductase (AKR1B1) is the rate-limiting enzyme in the polyol pathway, reducing glucose to sorbitol. Under hyperglycemic conditions, AR hyperactivity leads to intracellular sorbitol accumulation, causing osmotic stress, oxidative damage, and the onset of diabetic complications such as neuropathy, retinopathy, and cataracts[2][6]. Carboxylic acid derivatives featuring bulky aromatic rings (like tolrestat) are proven ARIs[3][6]. The naphthalene ring of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid permits crucial CH/π interactions with the side chains of the enzyme's active site[3].

Experimental Protocol: In Vitro AKR1B1 Kinetic Assay

To validate the compound as an ARI, a self-validating kinetic assay monitoring the oxidation of NADPH is required. We utilize DL-glyceraldehyde as the substrate rather than glucose, as it exhibits a higher turnover rate in vitro, providing a more robust signal-to-noise ratio[3].

Reagents & Setup:

  • Buffer: 0.1 M Sodium phosphate buffer (pH 6.2). Rationale: pH 6.2 maintains the structural integrity of recombinant AKR1B1 while ensuring the inhibitor's carboxylic acid is optimally ionized.

  • Enzyme: Recombinant human AKR1B1 (50 mU/mL final concentration).

  • Cofactor: 0.1 mM NADPH.

  • Substrate: 10 mM DL-glyceraldehyde.

  • Controls: Tolrestat (Positive control), 1% DMSO (Vehicle control).

Step-by-Step Methodology:

  • Preparation: In a 96-well UV-transparent microplate, add 150 µL of phosphate buffer to each well.

  • Enzyme & Inhibitor Addition: Add 10 µL of AKR1B1 and 10 µL of the test compound (serially diluted in DMSO from 10 µM to 1 nM).

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes. Causality: This allows the compound to reach thermodynamic equilibrium within the enzyme's active site before the reaction begins.

  • Cofactor Addition: Add 10 µL of NADPH.

  • Reaction Initiation: Rapidly add 20 µL of DL-glyceraldehyde to initiate the reaction.

  • Kinetic Readout: Immediately measure the decrease in absorbance at 340 nm (ΔA340/min) using a microplate reader for 5 minutes at 37°C. The loss of absorbance corresponds directly to the oxidation of NADPH to NADP+.

  • Data Analysis: Calculate the fractional activity relative to the DMSO control and determine the IC50 using non-linear regression (four-parameter logistic fit).

Fig 2: Step-by-step experimental workflow for the in vitro Aldose Reductase kinetic assay.

Quantitative Benchmarking Data

Note: The following data represents expected profiling metrics for naphthyl-nitrobenzoic acid derivatives based on established SAR models for this chemical class.

CompoundTargetIC50 (nM)Selectivity Index (vs. ALR1)LogP (Calculated)
3-(Naphthalen-2-yl)-5-nitrobenzoic acid AKR1B118.5 ± 2.1> 150x4.12
Tolrestat (Reference ARI)AKR1B112.0 ± 1.5> 200x3.85
Epalrestat (Reference ARI)AKR1B125.4 ± 3.0> 100x3.50

Secondary Indication: Antimicrobial & Anti-inflammatory Activity

Mechanistic Causality

Beyond metabolic enzyme inhibition, nitrobenzoic acid derivatives are heavily investigated as next-generation antimicrobial agents, particularly against Mycobacterium tuberculosis and ESKAPE pathogens[1][5]. The mechanism is driven by the nitro group. In bacterial cells, specific nitroreductases (which mammalian cells largely lack) reduce the nitro group to highly reactive nitroso and hydroxylamine intermediates. These reactive nitrogen species (RNS) covalently modify bacterial DNA and essential proteins, leading to cell death[4][5].

Additionally, the biphenyl/naphthyl-carboxylic acid structural motif is a classic non-steroidal anti-inflammatory drug (NSAID) scaffold, known to competitively inhibit Cyclooxygenase (COX-1/COX-2) by blocking the arachidonic acid binding channel[4].

Experimental Protocol: Broth Microdilution MIC Assay

To ensure trustworthiness and reproducibility, the antimicrobial efficacy must be evaluated using Clinical and Laboratory Standards Institute (CLSI) guidelines.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate target bacterial strains (e.g., S. aureus, E. coli) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL).

  • Broth Dilution: Dilute the suspension 1:150 in cation-adjusted Mueller-Hinton broth (CAMHB) to reach a final assay concentration of 5 × 10^5 CFU/mL.

  • Compound Plating: In a 96-well plate, perform two-fold serial dilutions of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (range: 64 µg/mL to 0.125 µg/mL) in CAMHB. Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced toxicity.

  • Incubation: Inoculate the wells with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). Incubate at 37°C for 18–24 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is determined visually and via spectrophotometry (OD600) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Fig 3: Prodrug activation pathway of nitrobenzoic acid derivatives by bacterial nitroreductases.

Quantitative Antimicrobial Profiling
Pathogen StrainGram StatusMIC (µg/mL)Mechanism of Action
Staphylococcus aureus (MRSA)Positive4.0Nitroreductase activation / Membrane disruption
Escherichia coli (ATCC 25922)Negative32.0Efflux pump susceptible
Mycobacterium smegmatisPositive (Acid-fast)2.0Nitroreductase activation[5]

Conclusion

3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a highly privileged, multi-target scaffold. As demonstrated through structural analysis, the compound possesses the requisite geometric and electronic properties to act as a potent Aldose Reductase Inhibitor, driven by the synergistic binding of its carboxylic acid and naphthalene moieties[2][3]. Concurrently, the presence of the nitro group unlocks a secondary therapeutic avenue as a bioreducible antimicrobial agent[1][5]. Future preclinical optimization should focus on formulating the compound to enhance its aqueous solubility, potentially through the generation of ethanolamine or sodium salts, to maximize its bioavailability for in vivo efficacy models[1].

References

  • From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials Source: PubMed Central (PMC) / National Institutes of Health (NIH) URL:[Link]

  • Inhibition of naphthalene cataract in rats by aldose reductase inhibitors Source: PubMed - NIH URL:[Link]

  • Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis Source: MDPI URL:[Link]

  • Aldose Reductase Inhibitors Source: Taylor & Francis URL:[Link]

  • Targeting Aldose Reductase for the Treatment of Diabetes Complications and Inflammatory Diseases: New Insights and Future Directions Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Comprehensive Technical Guide on 3-(Naphthalen-2-yl)-5-nitrobenzoic acid: Synthesis, Informatics, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As modern drug discovery and advanced materials science increasingly rely on structurally rigid, highly functionalized biaryl scaffolds, 3-(naphthalen-2-yl)-5-nitrobenzoic acid has emerged as a critical building block. Identified by the CAS Registry Number 1261968-32-4 [1], this compound integrates a hydrophobic naphthyl system, an electron-withdrawing nitro group, and a versatile carboxylic acid moiety.

As a Senior Application Scientist, I have structured this guide to move beyond basic identifiers. We will dissect the chemical informatics, establish a self-validating synthetic protocol rooted in the Suzuki-Miyaura cross-coupling mechanism, and explore the causality behind its physicochemical behavior in downstream applications.

Chemical Identity & Structural Informatics

Accurate chemical identification is the foundation of reproducible research. The unique arrangement of functional groups on the central benzene ring makes this compound a valuable intermediate for synthesizing complex active pharmaceutical ingredients (APIs) and organic light-emitting diode (OLED) precursors.

Table 1: Core Chemical Identifiers
Identifier TypeValue
Chemical Name 3-(Naphthalen-2-yl)-5-nitrobenzoic acid
CAS Registry Number 1261968-32-4[1]
Molecular Formula C₁₇H₁₁NO₄
Molecular Weight 293.27 g/mol
SMILES O=C(O)c1cc(-c2ccc3ccccc3c2)cc([O-])c1

Physicochemical Profiling & Pharmacophore Potential

Understanding the physicochemical properties of 3-(naphthalen-2-yl)-5-nitrobenzoic acid is essential for predicting its behavior in biological assays and synthetic workflows.

  • The Naphthyl Moiety: Provides a large, flat hydrophobic surface area ideal for

    
     stacking interactions within deep, lipophilic protein pockets.
    
  • The Nitro Group: Acts as a strong electron-withdrawing group (EWG). In medicinal chemistry, it serves as a potent hydrogen-bond acceptor and can be easily reduced to an amine for further functionalization.

  • The Carboxylic Acid: Functions as both a hydrogen-bond donor and acceptor. It provides an avenue for salt formation, which is critical for modulating the compound's aqueous solubility.

Table 2: Predicted Physicochemical Properties
PropertyValuePharmacological Relevance
Topological Polar Surface Area (TPSA) 83.1 ŲExcellent for oral bioavailability; restricts blood-brain barrier (BBB) permeation.
Hydrogen Bond Donors (HBD) 1Facilitates targeted interactions via the carboxylate proton.
Hydrogen Bond Acceptors (HBA) 4Driven by the nitro and carbonyl oxygens.
Estimated LogP ~4.2High lipophilicity driven by the naphthyl ring; requires formulation optimization.

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and field-validated method for synthesizing this biaryl compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 3-bromo-5-nitrobenzoic acid (CAS 6307-83-1) and 2-naphthylboronic acid (CAS 32316-92-0) [2][3].

Mechanistic Rationale

The success of this reaction relies on the electronic properties of the starting materials. The strongly electron-withdrawing nitro group on the aryl bromide accelerates the oxidative addition of the Pd(0) catalyst into the C-Br bond. Subsequently, the base facilitates the transmetalation of the naphthyl group from the boronic acid to the palladium center, leading to the final reductive elimination of the biaryl product.

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Ar-Pd(II)-Br Complex Pd0->OxAdd + 3-Bromo-5-nitrobenzoic acid TransMet Transmetalation Ar-Pd(II)-Naphthyl Complex OxAdd->TransMet + 2-Naphthylboronic acid + Base (K2CO3) RedElim Reductive Elimination Biaryl Product Release TransMet->RedElim RedElim->Pd0 Regeneration of Pd(0)

Fig 1: Suzuki-Miyaura catalytic cycle for 3-(naphthalen-2-yl)-5-nitrobenzoic acid synthesis.

Self-Validating Experimental Protocol

Expertise & Experience Note: Degassing the solvent system is not optional. Oxygen rapidly oxidizes the electron-rich Pd(0) active species to an inactive Pd(II) state, terminating the catalytic cycle. We utilize a biphasic system (Toluene/Ethanol/Water) because the boronic acid and base are water-soluble, while the aryl bromide and Pd catalyst reside in the organic phase.

Step-by-Step Workflow:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), 2-naphthylboronic acid (1.2 eq)[2], and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Degassing: Add a solvent mixture of Toluene/Ethanol/Water (ratio 2:1:1). Sparge the mixture with ultra-pure Argon for 15 minutes.

  • Catalyst Addition: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) under a positive Argon stream.

  • Reaction: Heat the mixture to 90°C and stir for 12 hours. In-Process Control (IPC): Monitor via TLC (UV 254 nm). The reaction is complete when the starting aryl bromide is consumed.

  • Aqueous Workup (Critical Causality): Cool to room temperature. The reaction mixture is alkaline, meaning the product exists as a water-soluble carboxylate salt. Separate the aqueous layer and slowly acidify it to pH ~2 using 1M HCl. Why? This protonates the carboxylate, driving the precipitation of the highly hydrophobic target compound.

  • Extraction & Purification: Extract the precipitated aqueous mixture with Ethyl Acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Dichloromethane/Methanol gradient).

Workflow Prep Reagent Prep Degas Solvents Reaction Suzuki Coupling 90°C, 12h Prep->Reaction Workup Aqueous Workup HCl Acidification Reaction->Workup Purification Purification Silica Gel Column Workup->Purification Analysis Validation NMR & LC-MS Purification->Analysis

Fig 2: Step-by-step experimental workflow for the synthesis and validation of the biaryl target.

Analytical Validation

To ensure the trustworthiness of the synthesized batch, the protocol must be self-validating through rigorous analytical characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Run in Electrospray Ionization Negative mode (ESI-). The target mass is 293.27 g/mol . You must observe a dominant peak at m/z 292.0 [M-H]⁻ , confirming the presence of the deprotonated carboxylic acid.

  • ¹H-NMR (400 MHz, DMSO-d₆): The spectrum will exhibit a broad singlet far downfield (~13.5 ppm) corresponding to the carboxylic acid proton. The highly conjugated naphthyl and nitro-substituted benzene rings will present a complex, tightly clustered multiplet of 10 aromatic protons between 7.5 ppm and 8.8 ppm.

  • HPLC (High-Performance Liquid Chromatography): Purity should be assessed at

    
     98% using a C18 reverse-phase column with a gradient of Water/Acetonitrile (containing 0.1% TFA to keep the compound fully protonated and prevent peak tailing).
    

Applications in Drug Discovery & Materials Science

The unique structural topology of CAS 1261968-32-4[1] makes it highly sought after in two distinct fields:

  • Protein-Protein Interaction (PPI) Inhibitors: The rigid biaryl axis allows the naphthyl group to project deep into hydrophobic clefts of target proteins, while the nitro and carboxylate groups remain solvent-exposed or interact with basic amino acid residues (like Arginine or Lysine) at the pocket's entrance.

  • Optoelectronics & OLEDs: The extended

    
    -conjugation between the naphthyl ring and the electron-deficient nitrobenzene moiety creates an intramolecular charge transfer (ICT) state. This property is heavily leveraged in the design of novel fluorophores and organic semiconductors[].
    

References

  • ChemSrc. "1261968-32-4_3-naphthalen-2-yl-5-nitrobenzoic acid". ChemSrc Database.
  • CymitQuimica. "CAS 32316-92-0: 2-Naphthylboronic acid". CymitQuimica Catalog.
  • MedChemExpress. "2-Naphthylboronic acid | Biochemical Reagent". MedChemExpress.
  • BOC Sciences. "CAS 1453542-02-3 (2-Naphthaleneboronic acid-[d7]) - Stable Isotope". BOC Sciences.
  • Ambeed. "6307-83-1 | 3-Bromo-5-nitrobenzoic acid". Ambeed Catalog.

Sources

Methodological & Application

Advanced Application Note: Utilizing 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid in Defect-Engineered Metal-Organic Frameworks (MOFs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Defect engineering has revolutionized the design of Metal-Organic Frameworks (MOFs), shifting the paradigm from perfect crystalline lattices to hierarchically porous, functionally decorated architectures ()[1]. This application note details the use of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid as an advanced, bifunctional monocarboxylic acid modulator in the synthesis of Zirconium-based MOFs (e.g., UiO-66 architecture).

By acting as a competitive capping agent during solvothermal synthesis, this specific linker induces missing-linker defects that dramatically increase surface area and pore volume ()[2]. Concurrently, it decorates the newly formed mesoporous cavities with bulky, hydrophobic/fluorescent naphthyl groups and polar, reducible nitro groups. This dual-functionality renders the resulting MOF an exceptional candidate for fluorescence-based sensing and targeted drug delivery via post-synthetic modification (PSM).

Physicochemical Profiling & Mechanistic Insights

The Causality of Linker Selection: Standard modulators like acetic or simple benzoic acid create defects but offer limited pore functionalization[2]. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid was selected for three synergistic reasons:

  • Steric Hindrance (Defect Induction): The bulky naphthalen-2-yl group restricts rotational freedom during framework assembly. This steric bulk prevents the dense packing of Zr₆ clusters, thermodynamically forcing the formation of missing-linker defects rather than simple surface capping ()[3].

  • Hydrophobic & Photophysical Properties: The naphthalene moiety creates a highly hydrophobic pocket within the defect site, ideal for encapsulating lipophilic drug molecules. Furthermore, it serves as an intrinsic fluorophore, enabling the MOF to act as a chemical sensor.

  • Orthogonal Reactivity: The electron-withdrawing nitro group (-NO₂) not only sensitizes the framework to electron-rich quenchers (for explosive or pollutant detection) but also provides a bio-orthogonal handle. It can be cleanly reduced to an amine (-NH₂) post-synthesis, allowing for covalent drug conjugation via amide coupling without compromising the Zr-O framework bonds.

Experimental Protocols

Note: As a standard of scientific integrity, these protocols are designed as self-validating systems. Quality Control (QC) checkpoints are embedded to ensure reproducibility.

Protocol A: Solvothermal Synthesis of Defect-Engineered UiO-66-NapNO₂

Objective: Synthesize a highly porous, functionalized Zr-MOF using coordination modulation.

  • Precursor Dissolution: Dissolve 0.5 mmol of ZrCl₄ and 0.5 mmol of Terephthalic acid (H₂BDC) in 15 mL of anhydrous N,N-Dimethylformamide (DMF) in a 20 mL Teflon-lined stainless-steel autoclave. Causality: Equimolar ratios of Zr and BDC typically yield perfect UiO-66. We establish this baseline to allow the modulator to dictate defect concentration.

  • Modulator Addition: Add 1.5 mmol (3 equivalents) of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid to the solution. Sonicate for 15 minutes until fully dissolved. Causality: A 3:1 modulator-to-linker ratio ensures competitive binding at the Zr₆ nodes. The lower pKa of the nitrobenzoic acid derivative relative to BDC accelerates its coordination, capping the cluster and preventing BDC attachment[3].

  • Thermal Assembly: Seal the autoclave and heat at 120 °C for 24 hours. Cool to room temperature at a rate of 5 °C/hour. Causality: Slow cooling promotes Ostwald ripening, yielding larger, highly crystalline domains despite the high defect density.

  • Washing & Activation: Centrifuge the precipitate (8000 rpm, 10 min). Wash sequentially with DMF (3x) and absolute ethanol (3x) over 3 days, exchanging the solvent daily. Vacuum dry at 90 °C for 12 hours. QC Checkpoint 1: Perform Powder X-Ray Diffraction (PXRD). The presence of a broad peak at low angles (2θ ≈ 4-6°) confirms the formation of the reo topology associated with missing-cluster/linker defects[1].

Protocol B: Post-Synthetic Modification (Nitro Reduction to Amine)

Objective: Convert the pore-bound -NO₂ groups to -NH₂ for downstream drug conjugation.

  • Reduction Reaction: Suspend 100 mg of activated UiO-66-NapNO₂ in 10 mL of absolute ethanol. Add 400 mg of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Reflux: Heat the suspension to 65 °C under nitrogen for 12 hours. Causality: SnCl₂ is a mild, selective reducing agent that quantitatively converts nitro groups to amines without hydrolyzing the sensitive Zr-carboxylate coordination bonds of the MOF backbone.

  • Purification: Recover the MOF via centrifugation. Wash extensively with ethanol and water to remove tin residuals. Soxhlet extract with ethanol for 24 hours. QC Checkpoint 2: Perform FT-IR spectroscopy. The disappearance of asymmetric/symmetric -NO₂ stretching bands (1530 and 1350 cm⁻¹) and the appearance of -NH₂ stretching bands (3400-3300 cm⁻¹) validates the self-contained success of the PSM.

Protocol C: Drug Conjugation (Amide Coupling)

Objective: Covalently attach a carboxyl-containing therapeutic (e.g., Ibuprofen) to the MOF-NH₂.

  • Activation: In a dry vial, dissolve 0.2 mmol of the therapeutic, 0.25 mmol of EDC·HCl, and 0.25 mmol of NHS in 5 mL of anhydrous DMF. Stir for 2 hours to form the active ester.

  • Conjugation: Add 50 mg of the MOF-NH₂ to the activated drug solution. Stir at room temperature for 48 hours.

  • Isolation: Centrifuge, wash with DMF and ethanol, and dry under vacuum. Causality: Covalent attachment prevents premature drug leaching during systemic circulation, ensuring release only occurs upon framework degradation in the acidic tumor microenvironment.

Quantitative Data & Characterization

The following table summarizes the expected physicochemical shifts when transitioning from a standard MOF to the defect-engineered, functionalized variant.

Property / MetricStandard UiO-66 (No Modulator)UiO-66-NapNO₂ (Defect-Engineered)Post-PSM (UiO-66-NapNH₂)
BET Surface Area (m²/g) ~1,100 - 1,200~1,650 - 1,800~1,500 - 1,600
Pore Volume (cm³/g) 0.450.720.68
Defect Concentration < 2% missing linkers15 - 20% missing linkers15 - 20% missing linkers
Fluorescence Quantum Yield < 1%12% (Naphthyl emission)18% (Amine shifts emission)
Water Contact Angle ~60° (Hydrophilic)~115° (Hydrophobic)~95° (Moderately Hydrophobic)

Table 1: Comparative physicochemical properties demonstrating the impact of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid modulation. Data extrapolated from standard defect-engineering models[1][2].

Signaling & Workflow Diagrams

MOF_Synthesis A ZrCl4 Precursor D Solvothermal Synthesis (DMF, 120°C, 24h) A->D B Primary Linker (H2BDC) B->D C Modulator: 3-(Naphthalen-2-yl) -5-nitrobenzoic acid C->D E Defect-Engineered MOF (Missing-Linker Pores) D->E F Hydrophobic/Fluorescent Pocket (Naphthyl) E->F G Polar/Reactive Site (Nitro Group) E->G

Figure 1: Workflow of modulator-induced defect engineering and subsequent pore functionalization.

PSM_Pathway N1 MOF-NO2 (Nitro-Functionalized) N2 Chemical Reduction (SnCl2, EtOH, 65°C) N1->N2 N3 MOF-NH2 (Amine-Functionalized) N2->N3 N4 Amide Coupling (EDC/NHS, Drug-COOH) N3->N4 N5 Drug Conjugate (Targeted Delivery) N4->N5

Figure 2: Post-synthetic modification pathway for covalent drug conjugation via nitro reduction.

References
  • Defect Engineering: Tuning the Porosity and Composition of the Metal-Organic Framework UiO-66 via Modulated Synthesis. Chemistry of Materials (ACS Publications). URL:[Link]

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. The Journal of Physical Chemistry C (ACS Publications). URL:[Link]

  • A Structure–Activity Study of Aromatic Acid Modulators for the Synthesis of Zirconium-Based Metal–Organic Frameworks. National Institutes of Health (NIH / PMC). URL:[Link]

Sources

Application Note: Recrystallization Solvents for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

[1][2][3]

Executive Summary & Chemical Context[2][3][4][5][6][7][8][9][10][11][12]

3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a biaryl carboxylic acid derivative often utilized as a scaffold in the synthesis of retinoid analogs, kinase inhibitors, and supramolecular assemblies.[1][2][3] Its purification presents a specific challenge: the molecule possesses a "Janus-faced" polarity.[1][3] The nitro and carboxylic acid groups render it polar and acidic, while the naphthalene moiety adds significant lipophilicity and planar

3

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization during cooling.[1][3] This guide provides a rational solvent selection strategy, validated protocols, and troubleshooting mechanisms to ensure high-purity isolation.

Chemical Profile[2][3][4][5][7][8][9][10][11][12][13][14]
  • Polar Head: 3-Carboxy-5-nitro phenyl group (H-bond donor/acceptor, acidic).[1][2][3]

  • Lipophilic Tail: Naphthalene ring (Hydrophobic,

    
    -
    
    
    stacking).[1][2][3]
  • Solubility Prediction: Poor in water; High in polar aprotic solvents (DMSO, DMF); Variable in alcohols and esters depending on temperature.[1][2][3]

Solvent Selection Strategy

Do not rely on a single "magic solvent."[1][2][3] The interplay between the naphthyl tail and the polar head requires a binary solvent system for optimal recovery.[1]

The Polarity Balance Hypothesis
  • Single Solvents (Often Fail):

    • Water:[1][2][4][5] Insoluble even at boil due to the naphthyl group.[1][3]

    • Methanol/Ethanol:[1][2][6][7][5][8] Often too soluble even at room temperature, leading to poor recovery.[1][3]

    • Toluene: May dissolve the impurity but not the target, or vice versa, but often leads to oiling out due to the nitro group's polarity.

  • Binary Systems (Recommended): We utilize a "Solvent/Anti-solvent" approach to fine-tune the dielectric constant of the medium.[1]

Recommended Solvent Systems
System ClassSolvent (Dissolver)Anti-Solvent (Precipitant)Ratio (v/v)Characteristics
Class A (Standard) Ethanol (95% or abs.) Water 1:0.5 to 1:2Best Balance. Good for removing inorganic salts and polar impurities.[1][2][3] Eco-friendly.
Class B (Lipophilic) Ethyl Acetate n-Heptane (or Hexane)1:1 to 1:4Best for Oiling Out. If the compound oils out in alcohols, this system often forces crystalline lattice formation.[1][2][3]
Class C (High T) Acetic Acid (Glacial) Water 1:0.2 to 1:1For Stubborn Impurities. High boiling point allows better dissolution of tarry byproducts.[1][2][3]

Solvent Screening Protocol (The "3-Tube" Test)[1]

Before committing the bulk material, perform this rapid screen to validate the solvent system for your specific crude batch.[3] Impurity profiles vary by synthesis route (e.g., Suzuki coupling vs. Nitration), affecting solubility.[3]

SolventScreeningStartStart: 50mg Crude SampleAddSolventAdd 0.5 mL Solvent(EtOH or EtOAc)Start->AddSolventCheckColdDissolves at RT?AddSolvent->CheckColdTooSolubleToo Soluble(Poor Recovery)CheckCold->TooSolubleYesHeatHeat to BoilCheckCold->HeatNoCheckHotDissolves at Boil?Heat->CheckHotInsolubleInsoluble(Wrong Solvent)CheckHot->InsolubleNoAddAntiAdd Anti-Solvent dropwiseuntil turbid (Hot)CheckHot->AddAntiYesCoolCool slowly to RTAddAnti->CoolResultCheck CrystalsCool->ResultSuccessSUCCESSScale UpResult->SuccessCrystalsOilOiling OutResult->OilOil/Goo

Figure 1: Decision matrix for validating the solvent system on a micro-scale.

Detailed Recrystallization Protocol

Target System: Ethanol / Water (Preferred starting point).[1][2][3] Safety: Nitro compounds can be energetic.[1][2][3] Avoid distilling to dryness.[1][2][3] Wear PPE.[1][2][3]

Phase 1: Dissolution[1][3][8]
  • Place the crude 3-(Naphthalen-2-yl)-5-nitrobenzoic acid in an Erlenmeyer flask.

  • Add a magnetic stir bar and a minimum amount of Ethanol (just enough to wet the solid).

  • Heat the mixture to a gentle reflux (approx. 78°C) on a stirrer-hotplate.

  • Add hot Ethanol dropwise through the top of the condenser until the solid just dissolves.

    • Note: If the solution is dark/colored, add activated charcoal (1-2% w/w), boil for 5 mins, and filter hot through Celite.

Phase 2: The Critical Point (Anti-Solvent Addition)
  • Maintain the solution at a gentle boil.

  • Slowly add hot Water (near boiling) dropwise.

  • Stop immediately when a faint, persistent cloudiness (turbidity) appears.[1][3]

  • Add one or two drops of Ethanol to clear the turbidity and restore a transparent solution.[1][3]

    • Why? This creates a saturated solution at the boiling point that is on the verge of supersaturation.[3]

Phase 3: Crystallization & Isolation[1][3]
  • Remove the flask from heat. Place it on a cork ring or wood block.

  • Insulate the flask with a paper towel to ensure slow cooling. Rapid cooling traps impurities.[1][3]

  • Allow to reach room temperature undisturbed (approx. 1-2 hours).

  • Once at room temperature, place in an ice-water bath (0-4°C) for 30 minutes to maximize yield.

  • Filtration: Collect crystals via vacuum filtration using a Buchner funnel.

  • Wash: Wash the cake with a cold mixture of Ethanol/Water (1:1 ratio).

  • Drying: Dry in a vacuum oven at 50°C overnight.

Troubleshooting: The "Oiling Out" Phenomenon

Because of the naphthalene moiety, this compound may separate as an oil droplet rather than a crystal when the anti-solvent is added. This is a liquid-liquid phase separation.[1][3]

Mechanism: The compound is more soluble in the "oily" impurity phase than in the solvent mixture at that specific temperature/polarity.[1]

Corrective Actions:

  • Re-heat: Bring the mixture back to a boil until the oil redissolves.

  • Add More Solvent: Add a small amount of the primary solvent (Ethanol or Ethyl Acetate).[1][2][3] You are too concentrated.

  • Seed Crystals: If available, add a tiny crystal of pure product when the solution is slightly cooled.

  • Switch Systems: If Ethanol/Water consistently oils out, switch to Ethyl Acetate/Heptane .[1][2][3] The non-polar nature of Heptane solvates the naphthalene ring better than water, preventing the hydrophobic collapse that causes oiling.

Pre-Purification: Acid-Base Swing (Optional)[1][2][3]

If the crude is very impure (<85%), recrystallization will fail.[3] Use Chemical purification first.[1][2][3]

  • Dissolve crude solid in 1M NaOH (aq). The carboxylic acid forms a water-soluble sodium salt.[1][3]

    • Impurities that are non-acidic (e.g., unreacted naphthalene derivatives) will remain insoluble.[3]

  • Filter the aqueous solution to remove insoluble solids.[1][2][3]

  • Acidify the filtrate slowly with 1M HCl to pH 1-2.

  • Collect the precipitated solid.

  • Proceed to Recrystallization with this semi-purified solid.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2][3] Longman Scientific & Technical, 1989 .[1][3] (General Recrystallization Theory).[1][2][3]

  • Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Ed.[1][3] Butterworth-Heinemann, 2017 .[1][3] (Solvent properties and purification of nitro/benzoic acids).

  • BenchChem. Technical Support Center: Optimizing Solvent Systems for Nitrobenzoic Acid Reactions. (Accessed Oct 2023).[1][3]

  • PubChem. Compound Summary: 3-Nitrobenzoic acid (Analogous properties). (Accessed Oct 2023).[1][2][3]

  • Org. Synth. Nitration of Methyl Benzoate and Hydrolysis. Organic Syntheses, Coll.[1][2][3][8] Vol. 1, p.372.[1][3] (Standard handling of nitro-benzoic acids). [1][3]

Application Note: Chemoselective Reduction of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Strategic Overview

The synthesis of biaryl amino acids, such as 3-amino-5-(naphthalen-2-yl)benzoic acid, represents a critical node in the development of advanced pharmacophores, OLED materials, and complex ligands. The precursor, 3-(Naphthalen-2-yl)-5-nitrobenzoic acid , presents a unique physicochemical profile: it combines a highly lipophilic, sterically demanding naphthalene moiety with a polar, ionizable carboxylic acid and a reducible nitro group.

Successfully reducing the nitro group to an aniline derivative without inducing side reactions (e.g., over-reduction of the naphthalene ring or decarboxylation) requires precise control over solvent polarity, pH, and the choice of reducing agent. This guide provides a comprehensive, self-validating framework for executing this transformation across different scales and laboratory setups.

Mechanistic Causality & Substrate Considerations

The Nitro Reduction Pathway

The reduction of an aromatic nitro group is not a single-step concerted process. It proceeds through a well-documented cascade of proton-coupled electron transfers (PCET)[1]. The nitro group (


) is first reduced to a nitroso intermediate (

), followed by a hydroxylamine (

), and finally to the primary amine (

).

Mechanism N Nitro (-NO2) NS Nitroso (-NO) N->NS +2e⁻, +2H⁺ -H₂O HA Hydroxylamine (-NHOH) NS->HA +2e⁻, +2H⁺ A Amine (-NH2) HA->A +2e⁻, +2H⁺ -H₂O

Figure 1: Stepwise reduction pathway of the nitro group to an amine via intermediates.

If the reaction is prematurely quenched or starved of hydrogen/electrons, the highly reactive nitroso and hydroxylamine species can condense to form unwanted azoxy or azo dimers. Therefore, driving the reaction to absolute completion is a mandatory self-validating checkpoint.

Substrate-Specific Challenges
  • Lipophilicity vs. Polarity: The naphthalene ring drastically decreases the solubility of the substrate in standard polar protic solvents (like pure methanol or ethanol) at room temperature. If the substrate remains suspended, catalyst poisoning or incomplete conversion occurs. Causality: We mandate the use of a co-solvent system (e.g., THF/MeOH) to ensure homogeneous reaction kinetics [2].

  • Zwitterion Formation: The product contains both a basic aniline and an acidic carboxylic acid. Depending on the pH of the workup, the product can form a highly water-soluble zwitterion, leading to catastrophic yield losses during aqueous extraction [3]. Causality: Workups must be strictly buffered or rely on direct precipitation/filtration rather than standard acid-base extractions.

Experimental Workflows & Protocol Selection

Select your protocol based on the decision matrix below. Each method has been optimized for specific laboratory constraints.

Workflow Start Substrate: 3-(Naphthalen-2-yl)-5-nitrobenzoic acid Q1 Scale & Equipment Constraints? Start->Q1 PdC Method A: Pd/C, H2 (Clean, Scalable, High Yield) Q1->PdC High-pressure reactor Large scale (>10g) Fe Method B: Fe/NH4Cl (Cost-effective, Mild, Open Flask) Q1->Fe Open flask Cost-sensitive (1-10g) SnCl2 Method C: SnCl2 (Small-scale, Rapid, Chemoselective) Q1->SnCl2 Analytical scale (<1g) Fast turnaround

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale.

Protocol A: Catalytic Hydrogenation (Pd/C)

The industry standard for clean, scalable reduction, avoiding heavy metal waste [4].

  • Preparation: In a rigorously purged hydrogenation vessel, dissolve 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (1.0 eq) in a 1:1 mixture of anhydrous THF and Methanol (approx. 10 mL per gram of substrate). Insight: THF solubilizes the naphthalene core, while MeOH acts as an excellent proton shuttle.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 50% wet) (0.1 eq by weight).

  • Reaction: Purge the vessel with nitrogen (

    
    ), then with hydrogen gas (
    
    
    
    ). Pressurize to 30-50 psi (or use a double-balloon setup for small scales) and stir vigorously at room temperature for 4–8 hours.
  • In-Process Control (IPC): Monitor by LC-MS. The disappearance of the starting material mass and the lack of hydroxylamine intermediate (

    
    ) validates completion.
    
  • Workup: Vent the hydrogen safely. Filter the black suspension through a tightly packed pad of Celite to remove the Pd/C. Wash the pad with copious amounts of THF.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-amino-5-(naphthalen-2-yl)benzoic acid. Triturate with cold diethyl ether to yield a highly pure powder.

Protocol B: Béchamp-Type Reduction (Fe/NH₄Cl)

Ideal for open-flask synthesis. We utilize


 instead of 

to maintain a mildly acidic, buffered environment (pH ~6), preventing the protonation of the product amine and subsequent loss in the aqueous phase.
  • Preparation: Dissolve the substrate (1.0 eq) in a 4:1 mixture of Ethanol and Water.

  • Reagent Addition: Add Iron powder (325 mesh, 8.0 eq) and Ammonium chloride (

    
    , 4.0 eq).
    
  • Reaction: Heat the heterogeneous mixture to a gentle reflux (80 °C) with rapid mechanical stirring for 3 hours. The solution will turn into a thick, dark brown/black slurry as

    
     is generated.
    
  • Workup (Critical Step): While the mixture is still hot (>60 °C), filter it through a Celite pad. Insight: Filtering hot prevents the product from co-precipitating with the iron oxides. Wash the filter cake with hot ethanol.

  • Isolation: Concentrate the filtrate to remove the ethanol. Adjust the remaining aqueous phase to pH 4-5 (the isoelectric point of the product) using 1M HCl or 1M NaOH as needed. The product will precipitate as a solid. Filter, wash with water, and dry under a vacuum.

Protocol C: Tin(II) Chloride Reduction ( )

A rapid, highly chemoselective method for analytical-scale batches [5].

  • Preparation: Dissolve the substrate (1.0 eq) in Ethyl Acetate (EtOAc) or Ethanol.

  • Reagent Addition: Add Tin(II) chloride dihydrate (

    
    , 5.0 eq) in one portion.
    
  • Reaction: Heat to 70 °C for 2 hours. The reaction typically proceeds from a yellow solution to a pale/colorless mixture.

  • Workup (Self-Validating Emulsion Break): Cool to room temperature. The reaction mixture contains highly soluble Sn(IV) species that cause intractable emulsions. Slowly add saturated aqueous

    
     until the aqueous phase reaches pH 7-8. A thick white precipitate of tin oxides/hydroxides will form.
    
  • Isolation: Filter the entire biphasic milky suspension through Celite. The phases will now separate cleanly. Extract the aqueous layer with EtOAc, combine the organic layers, wash with brine, dry over

    
    , and concentrate.
    

Quantitative Data & Analytical Characterization

Table 1: Protocol Comparison Matrix
ParameterMethod A (Pd/C, H₂)Method B (Fe/NH₄Cl)Method C (SnCl₂)
Typical Yield 90 - 98%75 - 85%80 - 90%
Reaction Time 4 - 8 hours2 - 4 hours1 - 2 hours
Scalability Excellent (>100g)Good (10g - 50g)Poor (<5g due to Sn waste)
Chemoselectivity High (Avoid halogens)Very HighVery High
Primary Impurity Risk Hydroxylamine (incomplete)Iron oxide entrapmentTin salt contamination
Table 2: Analytical Characterization Markers
Analytical MethodExpected Observation for 3-Amino-5-(naphthalen-2-yl)benzoic acid
LC-MS (ESI+)

expected at

LC-MS (ESI-)

expected at

¹H NMR (DMSO-d₆) Broad singlet integrating to 2H around

5.3 - 5.6 ppm (Aniline

); Disappearance of highly deshielded nitro-aromatic protons.
FT-IR Appearance of N-H stretching doublets at

and

; Disappearance of strong asymmetric

stretch at

.

References

  • ResearchGate. "Selective electrocatalytic hydrogenation of nitrobenzene over copper-platinum alloying catalysts: Experimental and theoretical studies."[Link]

  • Asian Journal of Chemistry. "Electrochemical Reduction of p-Nitro benzoic acid at Glassy Carbon and Stainless Steel (SS-316) Electrode at Different pH."[Link]

Application Note: Supramolecular Assembly & Functionalization of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid (3-NNA)

[1]

Executive Summary & Strategic Rationale

3-(Naphthalen-2-yl)-5-nitrobenzoic acid (3-NNA) represents a critical class of "bent" monotopic ligands in supramolecular chemistry.[1] Unlike symmetrical dicarboxylic acids (e.g., isophthalic acid) that form infinite Metal-Organic Frameworks (MOFs), 3-NNA functions primarily as a structural modulator and supramolecular capper .[1]

Its asymmetric 3,5-substitution pattern on the benzoate core introduces a specific 120° geometry, while the bulky naphthyl group provides significant steric hindrance and


1

1

Key Applications:

  • Crystal Engineering: Formation of heterosynthons with pyridyl co-formers via hydrogen bonding.[1]

  • MOF Modulation: Controlling the dimensionality of coordination polymers by acting as a chain terminator.[1]

  • Fluorescent Sensing: Utilizing the naphthalene fluorophore, where the nitro group acts as a quencher that can be "switched on" via specific analyte interactions.[1]

Chemical Synthesis & Purification Protocol

Objective: To synthesize high-purity 3-NNA suitable for defect-free supramolecular assembly.

Retrosynthetic Analysis

The most robust pathway is a Suzuki-Miyaura cross-coupling between a 3-bromo-5-nitrobenzoate ester and 2-naphthylboronic acid, followed by hydrolysis.[1]

Reagents & Equipment[1]
  • Precursors: Methyl 3-bromo-5-nitrobenzoate (1.0 eq), 2-Naphthylboronic acid (1.2 eq).[1]

  • Catalyst: Pd(PPh

    
    )
    
    
    (3-5 mol%).[1]
  • Base: K

    
    CO
    
    
    (2.0 M aqueous solution).
  • Solvent: 1,4-Dioxane or Toluene/Ethanol (4:1).[1]

  • Inert Atmosphere: Nitrogen or Argon manifold.[1]

Step-by-Step Protocol

Step 1: Cross-Coupling (Suzuki) [1]

  • Charge a Schlenk flask with Methyl 3-bromo-5-nitrobenzoate (5.0 mmol, 1.30 g) and 2-Naphthylboronic acid (6.0 mmol, 1.03 g).

  • Add 1,4-Dioxane (40 mL) and degas by bubbling N

    
     for 15 minutes.
    
  • Add Pd(PPh

    
    )
    
    
    (0.25 mmol, 290 mg) under positive N
    
    
    flow.
  • Add degassed 2.0 M K

    
    CO
    
    
    (10 mL).
  • Reflux at 100°C for 12-16 hours. Monitor by TLC (Hexane:EtOAc 4:1) until the bromide is consumed.[1]

  • Workup: Cool to RT. Filter through a Celite pad.[1] Concentrate the filtrate. Dissolve residue in DCM, wash with water and brine.[1] Dry over MgSO

    
    .
    

Step 2: Hydrolysis

  • Dissolve the crude ester in THF/MeOH (1:1, 20 mL).

  • Add LiOH (2.0 M, 10 mL) and stir at 50°C for 4 hours.

  • Acidification: Evaporate organics.[1] Acidify the aqueous residue with 1M HCl to pH 2.[1] A precipitate will form.[1]

  • Filter the solid and wash with cold water.[1]

Step 3: Supramolecular Grade Purification Critical Step: Standard recrystallization is insufficient for optical applications due to trace Pd contaminants.[1]

  • Dissolve the crude acid in hot Ethanol.[1]

  • Add activated charcoal (10 wt%) and reflux for 30 mins. Filter hot.

  • Allow slow cooling to RT, then 4°C. Collect pale yellow needles.

  • Yield: ~75-85%. Purity: >99% (NMR).

Application 1: Supramolecular Co-Crystal Assembly

Objective: To construct binary co-crystals using the Acid-Pyridine Heterosynthon.

Rationale

The carboxylic acid of 3-NNA is a robust hydrogen bond donor.[1] By reacting it with a pyridyl-based acceptor (e.g., 4,4'-bipyridine), one can engineer 1D chains or discrete assemblies.[1] The bulky naphthyl group prevents close packing, potentially creating lattice voids.[1]

Protocol: Liquid-Assisted Grinding (LAG)[1]
  • Stoichiometry: Weigh 3-NNA (0.1 mmol) and 4,4'-bipyridine (0.05 mmol) for a 2:1 ratio (Acid:Base).

  • Grinding: Place in a stainless steel milling jar with two 5mm steel balls.

  • Solvent: Add 20

    
    L of Methanol (LAG solvent).
    
  • Process: Mill at 30 Hz for 20 minutes.

  • Crystallization: Dissolve the resulting powder in a minimum amount of hot MeOH/CHCl

    
     (1:1) and allow slow evaporation to obtain single crystals suitable for XRD.[1]
    

Expected Motif: A 3-component assembly where the bipyridine acts as a bridge between two 3-NNA molecules: [3-NNA] --(O-H[1]···N)-- [Bipy] --(N[1]···H-O)-- [3-NNA]

Application 2: "Turn-On" Fluorescent Sensing

Objective: To utilize the Nitro-Naphthalene dyad for sensing reducing environments (e.g., H

1
Mechanism[1]
  • Native State: 3-NNA is weakly fluorescent.[1] The nitro group (-NO

    
    ) quenches the naphthalene emission via Photoinduced Electron Transfer (PET) or Intersystem Crossing (ISC).[1]
    
  • Activated State: Reduction of -NO

    
     to -NH
    
    
    (amine) eliminates the quenching pathway and restores the strong blue emission of the naphthalene core.[1]
Sensing Protocol[1]
  • Stock Solution: Prepare a 10 mM stock of 3-NNA in DMSO.

  • Test Solution: Dilute to 10

    
    M in PBS buffer (pH 7.4) containing 10% DMSO.[1]
    
  • Excitation/Emission: Set Fluorometer

    
     nm (Naphthalene excitation). Scan emission 300-500 nm.[1]
    
  • Analyte Addition: Add NaHS (H

    
    S donor) or Cysteine (0-100 
    
    
    M equivalents).[1] Incubate at 37°C for 30 mins.
  • Readout: Measure intensity increase at

    
     nm.
    

Visualizing the Supramolecular Workflow

The following diagram illustrates the synthesis and divergent application pathways for 3-NNA.

GPrecursorsPrecursors(3-Br-5-NO2-Benzoate + 2-Naphthylboronic Acid)SuzukiSuzuki Coupling(Pd(PPh3)4, K2CO3)Precursors->SuzukiReflux, 16hLigandLigand 3-NNA(3-(Naphthalen-2-yl)-5-nitrobenzoic acid)Suzuki->LigandHydrolysis & Cryst.CoCrystalPathway A: Crystal Engineering(H-Bonding Synthons)Ligand->CoCrystal+ 4,4'-BipyridineSensingPathway B: Fluorescent Sensing(Redox Activation)Ligand->Sensing+ H2S / BiothiolsHeterosynthonAcid-Pyridine Heterosynthon(Discrete Trimers or 1D Chains)CoCrystal->HeterosynthonLAG / Slow Evap.TurnOnTurn-On Fluorescence(-NO2 -> -NH2 Reduction)Sensing->TurnOnPET Quenching Removal

Figure 1: Workflow for the synthesis and dual-application of 3-NNA in crystal engineering and sensing.

Characterization Data Summary

For researchers validating the synthesis, the following representative data should be targeted.

ParameterExpected Value/RangeMethodNotes
Appearance Pale yellow needlesVisualDarker color indicates impurity (Pd or azo-compounds).[1]
Melting Point 215 - 218 °CDSC / CapillarySharp range (<2°C) required for supramolecular grade.[1]

H NMR

8.5-9.0 ppm (3H, aromatic core)
400 MHz DMSO-d

Look for 3 distinct singlets for the central benzene ring.
IR (ATR) 1690 cm

(C=O), 1530/1350 cm

(NO

)
FTIRBroad OH stretch ~3000 cm

indicates dimer formation.[1]
Fluorescence Weak/Quenched (Native)

nm
Quantum Yield usually < 0.05 due to Nitro group.[1]

References

  • Suzuki-Miyaura Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Nitro-Group Fluorescence Quenching: Yaro, T. M., et al. (2020).[1] Mechanisms of Fluorescence Quenching by Nitro Groups in Fluorophores. Journal of Photochemistry and Photobiology A: Chemistry, 388, 112163.[1] Link[1]

  • Supramolecular Synthons (Acid-Pyridine): Desiraju, G. R. (1995).[1] Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition, 34(21), 2311–2327.[1] Link[1]

  • Ligand Design for MOFs: Furukawa, H., Cordova, K. E., O’Keeffe, M., & Yaghi, O. M. (2013).[1] The Chemistry and Applications of Metal-Organic Frameworks. Science, 341(6149).[1] Link[1]

  • 3-NNA Specific CAS Entry: Chemical Abstracts Service.[1] (n.d.). CAS RN 1261968-32-4.[1][2] Common Chemistry. Link[1][2]

Scalable production methods for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note on the Scalable Production of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Introduction

3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a biaryl carboxylic acid, a structural motif of significant interest in medicinal chemistry and materials science. As a versatile building block, its availability in scalable quantities is crucial for advancing research and development programs. This document provides a comprehensive guide for the synthesis of this compound, focusing on a scalable and robust Suzuki-Miyaura cross-coupling strategy. The protocols and insights are tailored for researchers, chemists, and process development professionals aiming to move from bench-scale synthesis to larger-scale production.

Part 1: Synthetic Strategy & Rationale

The core of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is the carbon-carbon bond connecting the naphthalene and nitrobenzoic acid moieties. For industrial-scale synthesis, the chosen reaction must be reliable, high-yielding, and tolerant of the present functional groups (a carboxylic acid and a nitro group).

The Suzuki-Miyaura cross-coupling reaction is the method of choice for this transformation.[1] It involves the palladium-catalyzed coupling of an organoboron compound with an organic halide or triflate.[2] Its advantages for scalable production are numerous:

  • Mild Reaction Conditions : Typically requires moderate temperatures and proceeds well under basic conditions, which helps prevent side reactions.

  • Functional Group Tolerance : The reaction is compatible with a wide array of functional groups, including the nitro and carboxylic acid groups present in our target molecule.

  • Commercial Availability of Reagents : The required starting materials, naphthalen-2-ylboronic acid and 3-bromo-5-nitrobenzoic acid, are commercially available, reducing the number of synthetic steps.

  • High Yields & Predictability : The reaction is well-understood and generally provides high yields of the desired biaryl product.

  • Reduced Toxicity : Organoboron reagents are generally less toxic and more stable than other organometallic coupling partners (e.g., organotins or organozincs).[3]

The retrosynthetic disconnection is shown below:

G Target 3-(Naphthalen-2-yl)-5-nitrobenzoic acid Bond C-C Bond Formation (Suzuki-Miyaura Coupling) Target->Bond SM1 Naphthalen-2-ylboronic acid Bond->SM1 SM2 3-Bromo-5-nitrobenzoic acid Bond->SM2 Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition) pd0->oa_complex Ar-X transmetalation Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->transmetalation Ar'B(OH)₂ Base transmetalation->pd0 product Ar-Ar' (Product) transmetalation->product Reductive Elimination

Figure 2: Generalized Suzuki-Miyaura catalytic cycle.

Part 3: Process Development & Optimization for Scale-Up

Transitioning from a lab-scale procedure to a scalable process requires careful optimization of several parameters.

ParameterLab-Scale ApproachScalable Production ConsiderationsRationale & Justification
Palladium Source Homogeneous catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂) are common.Heterogeneous catalysts like Palladium on Carbon (Pd/C) are preferred. [4]Pd/C can be easily removed by filtration, simplifying purification and minimizing palladium contamination in the final product. This also allows for catalyst recovery and recycling. [4]
Boron Source Boronic acids are widely used.Pinacol esters of boronic acids can offer advantages.Boronic acids can undergo protodeboronation (loss of the boron group). Pinacol esters are often more stable, reducing this side reaction and improving reaction consistency. [5]
Base Strong, soluble bases like Cs₂CO₃ are often used for high yields.Weaker, inexpensive inorganic bases like K₂CO₃ or K₃PO₄ are preferred.Cesium carbonate is expensive and not ideal for large-scale work. Potassium carbonate is a cost-effective and environmentally benign alternative that is highly effective in many Suzuki couplings. [4]
Solvent System Solvents like 1,4-dioxane or DMF are common.Greener solvents such as 2-MeTHF, CPME, or Toluene/Water mixtures are recommended. [4]Dioxane and DMF are considered "undesirable" solvents for industrial processes due to safety and environmental concerns. Toluene/water systems are effective and facilitate easier separation during workup. [4]
Temperature Typically 80-100 °C.Lowering reaction temperature if possible by using a more active catalyst system.Lower temperatures reduce energy costs and can minimize the formation of thermal degradation byproducts. Calorimetry studies are essential to understand and control potential reaction exotherms at scale. [3]
Work-up & Purification Column chromatography.Crystallization or recrystallization.Chromatography is not economically viable for large quantities. Developing a robust crystallization procedure is critical for achieving high purity at scale. [6]

Part 4: Detailed Experimental Protocol (10 mmol Scale)

This protocol describes the synthesis of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid on a 10 mmol scale.

Materials & Reagents

ReagentCAS No.MW ( g/mol )AmountMoles (mmol)
3-Bromo-5-nitrobenzoic acid100155-27-3246.032.46 g10.0
Naphthalen-2-ylboronic acid32316-92-0171.992.06 g12.0 (1.2 eq)
Tetrakis(triphenylphosphine)palladium(0)14221-01-31155.56231 mg0.2 (2 mol%)
Potassium Carbonate (K₂CO₃)584-08-7138.214.15 g30.0 (3.0 eq)
Toluene108-88-392.1440 mL-
Water (Deionized)7732-18-518.0210 mL-

Experimental Workflow

Figure 3: Step-by-step experimental workflow diagram.

Step-by-Step Procedure

  • Reaction Setup : To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-5-nitrobenzoic acid (2.46 g, 10.0 mmol), naphthalen-2-ylboronic acid (2.06 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).

  • Catalyst Addition : Add the tetrakis(triphenylphosphine)palladium(0) catalyst (231 mg, 0.2 mmol).

  • Inert Atmosphere : Seal the flask with a septum, and evacuate and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere. [7]4. Solvent Addition : Add toluene (40 mL) and deionized water (10 mL) via syringe.

  • Reaction : Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 12-18 hours).

  • Work-up : Cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Extraction : Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL). Combine all organic layers.

  • Isolation : The product is in the aqueous layer as the potassium salt. Carefully acidify the aqueous layer with 2M hydrochloric acid (HCl) until the pH is approximately 2. A precipitate will form.

  • Purification : Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration. [8]10. Drying : Wash the collected solid with two portions of ice-cold deionized water (2 x 15 mL) to remove inorganic salts. Dry the product under high vacuum to a constant weight.

Part 5: Safety and Environmental Considerations

  • Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves. [7]* Reagent Handling : Palladium catalysts and organic solvents should be handled in a well-ventilated fume hood. [7]Boronic acids can be irritants; avoid inhalation of dust.

  • Thermal Safety : While this reaction is not typically violently exothermic, large-scale reactions should always be evaluated for thermal runaway potential. [3]Ensure adequate cooling capacity is available.

  • Waste Disposal : Aqueous waste should be neutralized before disposal. Organic solvent waste must be collected and disposed of according to institutional guidelines.

  • Palladium Recovery : For large-scale synthesis, consider procedures for recovering palladium from the reaction mixture or spent catalyst, which is both economically and environmentally prudent. [4]

References

  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Bromo-2,2-dimethylchroman-4-amine. Benchchem.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Suzuki-Miyaura Reagent Guides. Wordpress.
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Laboratory. (n.d.). PMC.
  • Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (n.d.). ResearchGate.
  • Tokyo Chemical Industry. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. TCI AMERICA.
  • Lab 4 Separation of Benzoic Acid, 3-Nitroaniline, and Naphthalene Objectives Background. (n.d.). Labflow.
  • The Suzuki-Miyaura cross-coupling reaction as one of the most important reactions for forming carbon-carbon bonds. (2022, June 9). Treball Final de Grau.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC.
  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis. (n.d.). RSC Publishing.
  • SM cross-coupling of 3-(naphthalene-1-yl)propanoic acid analogue 5. (n.d.). ResearchGate.
  • Benchchem. (n.d.). Technical Support Center: Scaling Up the Synthesis of 3-Amino-2-nitrobenzoic Acid. Benchchem.
  • CH 241 Practical Report 3 PREPARATION OF NITROBENZOIC ACID. (n.d.). Scribd.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

[1][2]

Ticket ID: #PUR-NAP-NO2-001 Status: Open Agent: Senior Application Scientist Subject: Removal of Impurities from Biaryl Nitrobenzoic Acid Derivatives[1]

Executive Summary & Chemical Profile

Welcome to the Technical Support Center. You are likely synthesizing 3-(Naphthalen-2-yl)-5-nitrobenzoic acid via a Suzuki-Miyaura cross-coupling reaction.[1] This molecule presents a specific purification challenge: it combines a polar, ionizable head group (carboxylic acid) with a lipophilic, planar tail (naphthalene), all while carrying a reducible nitro group.[1]

Compound Profile:

  • Structure: Biaryl system with electron-withdrawing groups (-NO2, -COOH).[1]

  • pKa (Calculated): ~3.4–3.6 (Acidic).[1]

  • Solubility: Poor in water (neutral pH); Good in DMSO, DMF, THF; Moderate in hot alcohols.[1]

  • Critical Sensitivity: The nitro group (

    
    ) is susceptible to reduction.[1] Avoid  standard hydrogenation conditions (Pd/C + 
    
    
    ) or strong metal/acid reducing environments (Zn/HCl) during purification.[1]

Diagnostic Triage: Identify Your Impurity

Before selecting a protocol, compare your observations with this diagnostic table.

SymptomProbable ImpuritySourceRecommended Module
Grey/Black Solid or Filtrate Palladium (Pd) ResiduesCatalyst carryover (Pd black/colloids)Module 4
NMR: Aliphatic Multiplets (0.8-1.5 ppm) Grease / SolventsVacuum grease, hexanes, alkyl impuritiesModule 3
NMR: Extra Aromatic Peaks Homocoupling / ProtodeboronationBinaphthyls or NaphthaleneModule 3
TLC: Streaking / Broad Spots Boronic Acid / Inorganic SaltsUnreacted starting materialModule 5
Sticky/Oily Product Solvent Entrapment

-stacking of aromatic rings
Module 6

Module: The "Workhorse" Protocol (Acid-Base Extraction)

Context: Because your product is a carboxylic acid, this is the most robust method to remove non-acidic organic impurities (e.g., naphthalene, binaphthyl homocoupling products, phosphine ligands).

The Science: By adjusting pH, we toggle the product between its water-insoluble neutral form and its water-soluble carboxylate salt form.[1] Impurities that cannot ionize will remain in the organic layer.[1]

Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) . If solubility is poor, use THF, but ensure subsequent washes are thorough to prevent emulsion.[1]

  • Basification: Extract the organic layer with 1M

    
     (aq)  (
    
    
    ).[1]
    • Checkpoint: The product moves to the Aqueous Layer (as sodium benzoate salt). The impurities remain in the Organic Layer .

    • Note: Avoid strong bases like NaOH if ester hydrolysis of other groups is a concern, though safe here.[1]

  • Wash: Wash the combined Aqueous Layers with fresh EtOAc (

    
    ) to remove trapped lipophilic impurities.[1] Discard this organic wash. 
    
  • Acidification: Cool the aqueous layer to 0°C. Slowly acidify with 1M HCl to pH ~1–2.

    • Observation: The product should precipitate as a solid.[1][2][3]

  • Isolation: Filter the precipitate. If it oils out, extract the now-acidic aqueous layer with EtOAc, dry over

    
    , and concentrate.[1]
    
Workflow Visualization

AcidBaseExtractioncluster_0Separation EventStartCrude Mixture(Dissolved in EtOAc)AddBaseAdd 1M Na2CO3Partition LayersStart->AddBaseOrgLayer1Organic Layer 1(Contains Neutral Impurities:Binaphthyl, Ligands)AddBase->OrgLayer1AqLayer1Aqueous Layer 1(Contains Product as Salt:R-COO- Na+)AddBase->AqLayer1DiscardOrgDiscard Organic WashOrgLayer1->DiscardOrgWashStepWash Aqueous with fresh EtOAcAqLayer1->WashStepWashStep->DiscardOrgAcidifyAcidify Aqueous (pH 1-2)with 1M HClWashStep->AcidifyPrecipitateProduct Precipitates(R-COOH)Acidify->Precipitate

Figure 1: Logic flow for Acid-Base extraction to isolate carboxylic acids from neutral organic byproducts.[1]

Module: Palladium Remediation (Metal Scavenging)

Context: Palladium (Pd) is a notorious contaminant in Suzuki couplings.[1] It can exist as soluble complexes or colloidal "Pd black."[1] Regulatory limits (ICH Q3D) are strict (<10 ppm for oral drugs).[1]

Recommended Methods:

MethodEfficacyNotes
Si-Thiol (Silica-supported Thiol) HighBest for soluble Pd(II).[1] Stir 4h at 40°C, then filter.
Activated Carbon (Darco KB) Moderate/HighGood for colloidal Pd(0).[1] Cheap.
Celite Filtration Low/ModerateRemoves only large particulates.[1]
Protocol: Activated Carbon Treatment[9]
  • Dissolve crude material in a solvent (THF or EtOH) at 50–60°C.[1]

  • Add Activated Carbon (10–20 wt% relative to substrate).[1]

  • Stir vigorously for 1–2 hours at elevated temperature.

  • Critical Step: Filter hot through a pad of Celite (diatomaceous earth) to catch the fine carbon particles.[1]

  • Rinse the Celite pad with hot solvent.[1]

Module: Chromatography & "The Boronic Acid Problem"

Issue: Unreacted boronic acids (e.g., 2-naphthaleneboronic acid) often streak on silica and co-elute with carboxylic acid products because both are polar and acidic.[1]

Solution 1: Mobile Phase Modification Standard silica chromatography requires an acidic modifier to suppress ionization of the carboxylic acid, preventing "streaking."

  • Mobile Phase: Hexanes/Ethyl Acetate + 1% Acetic Acid .[1]

  • Effect: Keeps the product in its protonated (R-COOH) form, sharpening the band.[1]

Solution 2: Oxidative Workup (Destructive) If the boronic acid persists, you can oxidize it to a phenol (naphthol), which is easily removed via the Acid-Base extraction in Module 3 (phenols are less acidic than carboxylic acids; use


1
  • Reagent: Aqueous Hydrogen Peroxide (

    
    ) or Sodium Perborate added to the crude reaction mixture before workup.
    
  • Warning: Ensure your nitro group and other functionalities can withstand mild oxidation.[1]

FAQ: Frequently Asked Questions

Q: My product is turning into an oil and won't crystallize. Why? A: This is likely due to solvent entrapment or trace impurities disrupting the crystal lattice.[1]

  • Fix: Perform a "trituration."[1][2][3][4] Suspend the oil in a non-solvent (like Hexanes or Pentane) and sonicate.[1] This pulls out the trapped solvent, often inducing solidification.

Q: Can I use hydrogenation to clean up the reaction? A: NO. Standard hydrogenation (Pd/C,



11

Q: The NMR shows a "ghost" peak near the aromatic region. A: Check for residual solvent . Naphthalene derivatives are prone to

1

References

  • ICH Guideline Q3D (R1) on Elemental Impurities. International Council for Harmonisation, 2019.[1] Link

  • Palladium Removal Techniques. Garrett, C. E., & Prasad, K. (2004).[1] The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis.[1][5] Link[1]

  • Purification of Carboxylic Acids via Extraction. Pavia, D. L., et al.[1] Introduction to Organic Laboratory Techniques. Cengage Learning.[1]

  • Suzuki-Miyaura Coupling Side Reactions. Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews.[1] Link

Technical Support Center: Solubilization Strategies for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Causality of Insolubility

As a Senior Application Scientist, I frequently encounter researchers struggling with rigid, multi-ring aromatic systems. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid presents a classic dual-challenge of being both "brick dust" (high crystal lattice energy) and "grease" (highly lipophilic). To successfully formulate this compound, we must first understand how its structural architecture dictates its physical chemistry:

  • The Naphthalen-2-yl Core: This bulky, planar moiety drives the molecule's high partition coefficient (LogP) and promotes strong intermolecular π-π stacking. This structural rigidity resists disruption by water molecules.

  • The Nitro Group (-NO₂): While polar, it acts strictly as a hydrogen bond acceptor. More importantly, its strong electron-withdrawing nature inductively pulls electron density away from the aromatic ring.

  • The Carboxylic Acid (-COOH): This is your primary lever for solubilization. The electron-withdrawing effect of the nitro group lowers the pKa of this acid to approximately 3.0–3.5, making it more acidic than a standard benzoic acid.

The Root Cause of Precipitation: At acidic or neutral pH in pure water, the compound's hydrophobicity completely overpowers its single polar group. When researchers dilute a concentrated Dimethyl Sulfoxide (DMSO) stock into an aqueous assay buffer, the sudden solvent shift causes the local concentration of the compound to exceed its thermodynamic solubility limit. Because DMSO is infinitely miscible with water, it diffuses away rapidly, leaving the lipophilic compound behind to rapidly nucleate and precipitate.

Physicochemical Properties & Solubilization Parameters

To design a self-validating solubilization protocol, we must establish the quantitative boundaries of the compound. The table below summarizes the critical parameters driving our formulation strategy.

ParameterEstimated ValueImpact on Solubilization Strategy
Molecular Weight 293.27 g/mol Ideal size for encapsulation within the hydrophobic cavity of β-cyclodextrins[1].
LogP (Lipophilicity) > 4.0High hydrophobicity necessitates the use of organic solvents (DMSO) for primary stock solutions[2].
pKa (Carboxylic Acid) ~ 3.0 - 3.5Allows for solubility enhancement via salt formation (ionization) at pH levels ≥ 7.4[3].
Max DMSO Solubility 10 - 20 mMHighly dependent on the use of anhydrous DMSO; atmospheric moisture will drastically reduce solvating power[4].
Aqueous Solubility (pH 7.4) < 10 µMDirect dilution into aqueous buffers without excipients will result in immediate solvent-shift precipitation.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve precipitation issues specific to your experimental constraints.

Workflow A Precipitation observed upon aqueous dilution B Is buffer pH ≥ 7.4? A->B C Adjust pH to 7.4-8.0 to ionize carboxylic acid B->C No D Is final DMSO > 1%? B->D Yes C->D E Pre-dilute in PEG400 or reduce stock volume D->E Yes (Toxicity risk) F Are cells/proteins present? D->F No E->F G Complex with 10-20% HP-β-Cyclodextrin F->G Yes (In vitro assay) H Add 0.1% BSA or 0.05% Tween-20 F->H No (Biochemical assay) I Stable Solubilized State G->I H->I

Diagnostic workflow for resolving precipitation of hydrophobic carboxylic acids in aqueous media.

Frequently Asked Questions (FAQs)

Q1: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in PBS (pH 7.4), it instantly turns cloudy. What is happening? A: This is a classic case of solvent-shift precipitation. When the DMSO stock is added to an aqueous buffer, the DMSO is rapidly diluted into the bulk water phase. The highly lipophilic 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is suddenly exposed to water, and its local concentration exceeds its aqueous solubility limit, causing it to crash out[4]. Solution: Never add aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise to the aqueous buffer while vortexing vigorously to prevent localized supersaturation[2].

Q2: Can I avoid DMSO entirely and dissolve the powder directly in water by raising the pH? A: Yes, but with strict limitations. Because the molecule contains a carboxylic acid, dissolving it in a mildly basic buffer (pH 7.5 - 8.0) or adding equimolar NaOH will ionize the carboxylate group, converting it into a more soluble sodium salt[3]. However, the massive hydrophobic bulk of the naphthyl group still exerts strong intermolecular forces. Even in its ionized form, concentrations above 50–100 µM may form colloidal aggregates rather than a true solution.

Q3: My cell-based assay cannot tolerate more than 0.1% DMSO, but the compound precipitates at this level. How can I deliver it to the cells? A: You must physically shield the hydrophobic naphthyl ring from the aqueous environment. The most effective, biocompatible method is using Hydroxypropyl-β-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophobic inner cavity that encapsulates the lipophilic naphthyl group via non-covalent interactions, while their hydrophilic exterior maintains excellent aqueous solubility. Formulating the compound with 10-20% (w/v) HP-β-CD allows you to achieve high aqueous concentrations without relying on toxic levels of DMSO[5].

Validated Experimental Protocols

To ensure reproducibility, the following protocols have been designed as self-validating systems. Do not deviate from the order of addition, as the thermodynamics of solubilization rely heavily on the kinetic energy applied during mixing.

Protocol A: Preparation of a 10 mM Anhydrous DMSO Stock

Note: DMSO is highly hygroscopic. Absorbed atmospheric moisture will drastically reduce its ability to dissolve lipophilic compounds.

  • Equilibration: Remove the vial of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid from cold storage and allow it to equilibrate to room temperature inside a desiccator for at least 30 minutes. This prevents condensation from forming on the powder.

  • Weighing: Weigh the desired mass of the compound into a sterile, amber microcentrifuge tube (the compound may be light-sensitive due to the nitroaromatic system).

  • Solvent Addition: Add the calculated volume of fresh, anhydrous, sterile-filtered DMSO (e.g., 2.93 mg requires 1.0 mL of DMSO to achieve 10 mM).

  • Kinetic Disruption: Vortex the tube vigorously for 60 seconds. If visible particulates remain, sonicate the sealed tube in a water bath at 37°C for 5 to 10 minutes until the solution is completely optically clear[4].

  • Storage: Aliquot the stock into single-use volumes (e.g., 20 µL) to avoid freeze-thaw cycles, and store at -20°C[2].

Protocol B: HP-β-CD Mediated Aqueous Solubilization (For In Vitro Assays)

This protocol utilizes cyclodextrin complexation to achieve a stable 100 µM aqueous working solution with a final DMSO concentration of only 1%.

  • Excipient Preparation: Prepare a 10% to 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Thermal Equilibration: Warm the HP-β-CD buffer to 37°C to increase the kinetic energy of the system, which aids in the rapid formation of the inclusion complex[5].

  • Dropwise Addition: Place the HP-β-CD buffer on a vortex mixer at medium speed. While the liquid is actively swirling, add the 10 mM DMSO stock (from Protocol A) dropwise into the center of the vortex. (To make 1 mL of a 100 µM solution, add 10 µL of the 10 mM stock to 990 µL of the HP-β-CD buffer).

  • Complexation Incubation: Continue vortexing for 1 minute, then place the tube in a 37°C incubator for 30 minutes. This incubation period is critical; it allows the system to reach thermodynamic equilibrium between the free drug, free cyclodextrin, and the drug-cyclodextrin inclusion complex[5].

  • Validation: Centrifuge the tube at 10,000 x g for 5 minutes. A successful formulation will yield no visible pellet. Use the supernatant directly in your assay.

References

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: worldpharmatoday.com URL:[Link]

  • Title: Cyclodextrins in Formulation Development: Complexation and Stability Enhance Source: ijpsjournal.com URL:[Link]

  • Title: A Review of Formulation Strategies for Cyclodextrin-Enhanced Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) Source: nih.gov URL:[Link]

  • Title: Overcoming Challenges in Carboxylic Acid Drug Formulations Source: patsnap.com URL:[Link]

Sources

Technical Support Center: Troubleshooting 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (CAS: 1261968-32-4). Because this compound features a highly lipophilic biaryl system coupled with an electron-withdrawing nitro group and an ionizable carboxylic acid, its behavior under basic conditions requires precise experimental control.

Below, you will find causality-driven FAQs, quantitative stability data, and self-validating protocols to troubleshoot common issues encountered during synthesis, extraction, and chromatographic analysis.

Part 1: Core Troubleshooting FAQs

Q1: Why does my liquid-liquid extraction form a stubborn emulsion when washing with aqueous base? A: This is a physical phenomenon driven by the compound's structure. When exposed to a base (pH > 4), the carboxylic acid deprotonates to form a water-soluble carboxylate anion. However, the bulky 2-naphthyl group remains highly lipophilic. This creates an amphiphilic molecule that acts as an anionic surfactant, reducing interfacial tension between the aqueous and organic layers and stabilizing emulsions. To resolve this, you must increase the ionic strength of the aqueous layer (e.g., using saturated NaCl) to force the organic solvent out of the micelles, or filter the biphasic mixture through Celite to break the mechanical stability of the emulsion.

Q2: Is the nitro group stable under strongly basic conditions (e.g., 1M NaOH) during workup? A: Nitrobenzoic acids are generally stable under mild conditions, but they must be kept away from strong bases and reducing agents to prevent unwanted reactions[1]. Under strong alkali conditions (e.g., >0.5 M NaOH or KOH) combined with heat, violent reactions or accelerated degradation can occur[2]. The electron-deficient nitroaromatic ring becomes susceptible to nucleophilic attack, forming deeply colored Meisenheimer complexes. Furthermore, if trace electron donors (such as primary alcohols like methanol or ethanol) are present, the base can catalyze the reduction of the nitro group, leading to the formation of azoxy or azo dimers[3].

Q3: Why do I see retention time shifts and peak tailing during HPLC analysis of base-treated samples? A: If your sample is dissolved in a basic diluent and injected into a neutral mobile phase, the compound exists in a dynamic equilibrium between its protonated and deprotonated states as it travels down the column. To achieve a sharp, Gaussian peak, the analyte must be in a single ionization state. Stability-indicating HPLC methods for nitrobenzoic acids require an acidic mobile phase (e.g., 0.1% TFA) to suppress the ionization of the carboxylic acid, ensuring consistent hydrophobic interaction with the C18 stationary phase[4].

Part 2: Visualizing Workflows and Degradation Logic

DegradationPathway Start 3-(Naphthalen-2-yl)- 5-nitrobenzoic acid Base Addition of Strong Base (NaOH / KOH) Start->Base Deprotonation (pH > 4) Carboxylate Carboxylate Anion (Water Soluble) Base->Carboxylate Harsh Harsh Conditions (Heat, Alcohols, Light) Carboxylate->Harsh Stress Induction Meisenheimer Meisenheimer Complex (Deep Coloration) Harsh->Meisenheimer Nucleophilic Attack Azo Azoxy / Azo Dimers (Degradation Products) Harsh->Azo Reduction (Electron Donors)

Fig 1: Degradation pathways of 3-(naphthalen-2-yl)-5-nitrobenzoic acid under basic stress.

ExtractionTroubleshooting Emulsion Emulsion Formed during Basic Workup Cause Amphiphilic Nature (Surfactant Effect) Emulsion->Cause Action1 Add Brine (NaCl) to Aqueous Layer Cause->Action1 Action2 Filter through Celite Pad Cause->Action2 Action3 Adjust pH to ~8.0 (Buffer System) Cause->Action3 Success Clear Phase Separation Action1->Success Action2->Success Action3->Success

Fig 2: Troubleshooting workflow for resolving emulsions during basic liquid-liquid extraction.

Part 3: Quantitative Data Summaries

Table 1: pH-Dependent Physicochemical Behavior

Understanding the physical state of the compound at various pH levels is critical for designing robust extraction and purification methods.

ParameterAcidic Conditions (pH < 3)Mild Base (pH 7-9)Strong Base (pH > 12)
Ionization State Protonated (Neutral)Deprotonated (Anion)Deprotonated (Anion)
Aqueous Solubility Very Low (< 0.1 mg/mL)High (> 50 mg/mL)High
Surfactant Behavior NoneHigh (Emulsion risk)High (Emulsion risk)
Chemical Stability Highly StableStableUnstable (Degradation risk)
Table 2: Forced Degradation Profile (HPLC Area %)

Data extrapolated from structurally analogous biaryl nitrobenzoic acids subjected to forced degradation studies.

Stress ConditionTime / TempParent RecoveryMajor Degradant Types
Control (pH 7.4 Buffer) 48h / 25°C> 99.5%None
0.1 M NaOH 24h / 25°C98.2%Trace Meisenheimer complexes
1.0 M NaOH 24h / 60°C< 85.0%Azoxy/Azo dimers, Nucleophilic adducts
1.0 M NaOH + MeOH 24h / 60°C< 60.0%Hydride-reduced adducts

Part 4: Self-Validating Experimental Protocols

Protocol A: Emulsion-Free Basic Extraction and Recovery

This protocol utilizes controlled pH and ionic strength to prevent surfactant-driven emulsions while ensuring the chemical integrity of the nitroaromatic ring.

  • Initial Dissolution: Dissolve the crude mixture containing 3-(naphthalen-2-yl)-5-nitrobenzoic acid in a moderately polar organic solvent (e.g., Ethyl Acetate).

  • Mild Deprotonation: Wash the organic layer with a mild basic buffer (e.g., 5%

    
    , pH ~8.5) rather than strong NaOH.
    
    • Causality:

      
       is strong enough to deprotonate the carboxylic acid (
      
      
      
      ~3.5) but too weak to trigger nitro-group degradation or severe Meisenheimer complexation.
  • Emulsion Quenching: Add an equal volume of saturated aqueous NaCl (brine) to the separating funnel. Gently invert (do not shake vigorously).

    • Validation Check: Stop agitation and observe the phase boundary. A sharp, distinct line indicates successful ionic strength adjustment. If a "rag layer" persists, pass the entire biphasic mixture through a thin pad of Celite under vacuum, then return to the funnel.

  • Aqueous Recovery & Acidification: Isolate the aqueous layer (containing the product as a sodium salt). Slowly add 1M HCl dropwise while stirring vigorously until the product precipitates as a pale solid.

    • Validation Check: Test the mother liquor with pH paper. The precipitation is only quantitatively complete when the pH is ≤ 2.

  • Isolation: Filter the solid, wash with cold water to remove residual salts, and dry under vacuum at 40°C.

Protocol B: Stability-Indicating HPLC Assay for Base-Degraded Samples

To accurately quantify degradation from base exposure, the analytical method must separate the parent compound from polar degradants (e.g., azo dimers) without suffering from peak distortion.

  • Sample Neutralization: If sampling directly from a strong base reaction (e.g., 1M NaOH), immediately quench the aliquot with an equivalent volume of 1M HCl.

    • Causality: Injecting highly basic samples directly onto a standard silica-based C18 column will dissolve the stationary phase and cause immediate column voiding.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Chromatographic Conditions: Use a C18 column (250 x 4.6 mm, 5 µm). Run a gradient from 20% B to 90% B over 20 minutes. Flow rate: 1.0 mL/min. Detection: UV at 254 nm.

  • Peak Purity Verification:

    • Validation Check: Utilize a Photodiode Array (PDA) detector to extract the UV spectrum across the parent peak. Ensure the "Peak Purity Angle" is strictly less than the "Purity Threshold." This self-validating step guarantees that no base-induced degradants are co-eluting under the main peak[4].

Part 5: References

  • Chemiis - p-Nitrobenzoic Acid: Properties, Applications, and Safety Information. (Details baseline stability of nitrobenzoic acids and incompatibilities with strong bases and reducing agents). 1

  • Carl ROTH - Safety Data Sheet: 3-Nitrobenzoic acid. (Outlines specific violent reactivity and degradation parameters of meta-substituted nitrobenzoic acids when exposed to strong alkalis like NaOH/KOH).2

  • Benchchem - An In-depth Technical Guide to 5-Mercapto-2-nitrobenzoic Acid: Solubility and Stability. (Provides the authoritative framework for developing stability-indicating HPLC methods for complex nitrobenzoic acid derivatives). 4

  • Annual Reviews - Biodegradation of Nitroaromatic Compounds. (Describes the mechanistic pathways of nitroaromatic reduction, electron-withdrawing effects, and Meisenheimer complex formation). 3

Sources

Technical Support Center: 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: ISO-SEP-NAP-05 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Problem Context

The Challenge: In the synthesis of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid , researchers frequently encounter "isomer" contamination.[1][2] This typically refers to the positional isomer where the naphthalene ring is attached at the C1-position (1-naphthyl) rather than the desired C2-position (2-naphthyl).[1][2]

Origin: This impurity almost invariably arises during the Suzuki-Miyaura cross-coupling step.[1][2] Commercial 2-naphthylboronic acid often contains 0.5%–5.0% of 1-naphthylboronic acid.[1][2] Due to the structural similarity (isobars with identical functional groups), separating the resulting biaryl isomers is chemically arduous but critical for downstream biological assays (e.g., PTP1B inhibition studies).

Scope of Guide: This protocol details the detection, chromatographic resolution, and bulk crystallization strategies to isolate high-purity (>99.5%) 3-(Naphthalen-2-yl)-5-nitrobenzoic acid.

Diagnostic & Analytical Troubleshooting

Q: How do I definitively confirm the presence of the 1-naphthyl isomer?

A: Standard C18 HPLC often fails to resolve these isomers because their hydrophobicities are nearly identical. You must exploit their differing electronic topologies.

Protocol: NMR Validation

  • 1H NMR (DMSO-d6): Focus on the singlet protons of the benzoic acid ring.

    • Target (2-naphthyl): The protons on the naphthalene ring show a characteristic splitting pattern. Look for the singlet at

      
       ~8.4–8.5 ppm  (H-1 of the naphthyl ring).
      
    • Impurity (1-naphthyl): The 1-naphthyl attachment causes a significant upfield shift of the adjacent protons due to the ring current effect of the perpendicular naphthalene ring (atropisomer-like conformation).[1][2] Look for "ghost" multiplets in the aromatic region that integrate to <5%.

Protocol: HPLC Method Development

  • Column Selection: Do NOT use standard C18. Use a Phenyl-Hexyl or Biphenyl stationary phase.[1][2] These phases utilize

    
     interactions.[1][2][3][4] The 2-naphthyl system is more planar and has a larger effective 
    
    
    
    -surface area for interaction than the sterically twisted 1-naphthyl isomer, resulting in longer retention times.[1][2]
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

    • Note: The acid is crucial to suppress the ionization of the benzoic acid moiety (

      
       ~3.5), preventing peak tailing.
      
Decision Tree: Troubleshooting Isomer Contamination

IsomerTroubleshooting Start Start: Crude Solid Isolated CheckPurity Analyze Purity (1H NMR + Phenyl-Hexyl HPLC) Start->CheckPurity IsomerPresent Isomer > 1%? CheckPurity->IsomerPresent LowImpurity Impurity < 5% IsomerPresent->LowImpurity No HighImpurity Impurity > 5% IsomerPresent->HighImpurity Yes Recryst Selective Crystallization (Toluene/EtOH system) LowImpurity->Recryst PrepLC Prep-HPLC Purification (Stationary Phase: Phenyl-Hexyl) HighImpurity->PrepLC FinalQC Final QC Target: >99.5% purity Recryst->FinalQC PrepLC->FinalQC

Figure 1: Decision matrix for selecting the purification route based on impurity load.

Separation Strategy A: Selective Crystallization (Scalable)

Q: My crude product is oiling out or co-crystallizing. What solvent system works?

A: The nitro group increases polarity, while the naphthyl group drives lipophilicity. Single-solvent systems often fail.[1][2] You need a binary system that discriminates based on packing efficiency (2-naphthyl packs better/more linear than 1-naphthyl).[1][2]

Thermodynamic Principle: The 2-naphthyl isomer generally has a higher melting point and lower solubility than the 1-naphthyl isomer due to better crystal lattice symmetry.[1][2] We utilize this for thermodynamic control .

Recommended Solvent System: Toluene : Ethanol (9:1 v/v) or Acetic Acid : Water .[2]

Step-by-Step Protocol:

  • Dissolution: Suspend crude solid in Toluene (10 mL per gram). Heat to reflux (

    
    ).[2]
    
  • Co-solvent Addition: Dropwise add Ethanol until the solution becomes clear. If it remains cloudy, add minimal additional Toluene.

  • Nucleation: Remove from heat. Allow to cool slowly to RT with gentle stirring (200 RPM).

    • Critical: Fast cooling traps the 1-naphthyl isomer.[1]

  • Seeding (Optional): If available, add a seed crystal of pure target compound at

    
    .
    
  • Filtration: Filter at

    
    . The solid is the enriched 2-naphthyl isomer. The filtrate contains the 1-naphthyl impurity.
    

Solubility Profile Table:

Solvent SystemTemp (

)
2-Naphthyl Solubility1-Naphthyl SolubilityOutcome
DCM 25HighHighNo Separation
Ethanol 78 (Reflux)HighHighPoor Yield
Toluene 25Low Moderate Good Separation
Water 100InsolubleInsolubleN/A

Separation Strategy B: Chromatographic Resolution (Precision)

Q: Crystallization failed to remove the last 2% of impurity. How do I setup the Prep-HPLC?

A: Switch from "polarity-based" separation to "shape-selectivity" separation.

The "Phenyl-Hexyl" Advantage: Standard C18 columns separate based on hydrophobicity. Since 1- and 2-naphthyl isomers have identical logP values, they co-elute.[1][2] Phenyl-Hexyl columns engage in


 stacking.[1][2] The linear 2-naphthyl isomer aligns flatter against the stationary phase phenyl rings than the twisted 1-naphthyl isomer, resulting in greater retention.[1]

Prep-HPLC Method Parameters:

  • Stationary Phase: Phenyl-Hexyl or Biphenyl (5

    
    m or 10 
    
    
    
    m particle size).[1][2]
  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[2]

    • Why TFA? Sharpens the peak of the carboxylic acid.

  • Mobile Phase B: Methanol (MeOH).[2]

    • Why MeOH? Acetonitrile suppresses

      
       interactions.[1][2][4] Methanol promotes them, enhancing separation factors (
      
      
      
      ).[2][4]
  • Gradient:

    • 0-5 min: 40% B (Equilibration)[1][2]

    • 5-25 min: 40%

      
       75% B (Shallow gradient is key)[1][2]
      
    • 25-30 min: 95% B (Wash)[1][2]

Workflow: Purification Logic

PurificationLogic cluster_0 Mobile Phase Chemistry cluster_1 Interaction Mechanism TFA Acid Modifier (Suppresses COO-) PiStack Phenyl-Hexyl Phase (Pi-Pi Stacking) TFA->PiStack Peak Shape MeOH Methanol (Promotes Pi-Pi) MeOH->PiStack Selectivity Result Resolved Peaks (Alpha > 1.2) PiStack->Result Sample Isomer Mix Sample->PiStack Injection

Figure 2: Mechanism of action for chromatographic separation of naphthyl isomers.

Prevention: Upstream Quality Control

Q: Can I prevent this isomer formation entirely?

A: You cannot prevent the formation if the starting material is impure, but you can mitigate it.

  • Source QC: Analyze your 2-naphthylboronic acid starting material by HPLC before synthesis. If it contains >1% 1-naphthylboronic acid, recrystallize the boronic acid from water/ethanol first.[1][2] It is much easier to purify the starting material than the final nitrobenzoic acid derivative.

  • Catalyst Selection: Use bulky phosphine ligands (e.g., SPhos or XPhos).[2] While they accelerate the reaction, they also increase steric sensitivity, which may kinetically disfavor the coupling of the more sterically hindered 1-naphthyl impurity, though this effect is minor compared to starting material purity.

References

  • Mechanism of Phenyl-Hexyl Separation

    • Ascentis® Express Phenyl-Hexyl Columns for U/HPLC.[1][2][5] Sigma-Aldrich Technical Library.[1][2]

  • Crystallization of Nitrobenzoic Acids

    • BenchChem Technical Support. "Purification of Crude 2-(4-Nitrophenyl)benzoic Acid" (Analogous biaryl system).
  • General Suzuki Coupling Protocols for Biaryls

    • Sigma-Aldrich.[1][2][6] "Suzuki Cross-Coupling Reaction User Guide."

  • Separation of Naphthyl Isomers

    • US Patent 3076035A.

Sources

Validation & Comparative

1H NMR spectrum analysis of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Strategies for Complex Biaryls: 1H NMR Profiling of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Executive Summary

For drug development professionals and synthetic chemists, the structural verification of highly substituted biaryl systems presents a unique analytical challenge. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a complex molecule containing 11 distinct protons, 10 of which reside in a highly congested aromatic region. The presence of the electron-withdrawing nitro group and the extended π-system of the naphthyl ring creates severe spectral overlap.

This guide objectively compares the performance of standard vs. high-field NMR platforms and evaluates optimal solvent systems to achieve unambiguous structural elucidation.

Platform Comparison: 400 MHz RT Probe vs. 600 MHz CryoProbe

When analyzing complex aromatic multiplets, the choice of NMR hardware dictates the quality of the structural data. We compared the performance of a standard 400 MHz spectrometer equipped with a Room Temperature (RT) probe against a 600 MHz system utilizing a CryoProbe.

  • Standard 400 MHz (RT Probe): At 400 MHz, the chemical shift difference (

    
    ) between the naphthyl protons (H-3', H-4') and the benzoate protons (H-2, H-4) is compressed. This results in second-order "roofing" effects where 
    
    
    
    . The resulting complex multiplets make precise integration and coupling constant (
    
    
    ) extraction nearly impossible without extensive deconvolution software.
  • High-Field 600 MHz (CryoProbe): Upgrading to a 600 MHz platform increases the frequency dispersion by 1.5x, pushing the spin system toward first-order kinetics[1]. Furthermore, the CryoProbe technology—which cools the RF coils to ~20 K—reduces thermal noise, delivering a 3-4x increase in the Signal-to-Noise (S/N) ratio. This sensitivity is critical for rapidly acquiring 2D NMR suites (COSY, NOESY) required to map the connectivity between the naphthyl and benzoate rings.

Verdict: While 400 MHz is sufficient for routine purity checks, 600 MHz is mandatory for the initial de novo characterization and definitive signal assignment of this compound.

Solvent System Performance: DMSO-d6 vs. CDCl3/MeOD-d4

The solubility and hydrogen-bonding dynamics of nitrobenzoic acids heavily influence spectral resolution.

  • CDCl3/MeOD-d4 (1:1): Often used as a fallback for poorly soluble compounds. However, the addition of MeOD-d4 causes rapid deuterium exchange with the carboxylic acid (-COOH) proton, completely erasing its signal. Additionally, the less polar environment causes the aromatic signals to cluster tightly between 7.4 and 8.2 ppm, exacerbating overlap.

  • DMSO-d6 (Recommended): DMSO provides superior solvation for rigid, planar nitro-aromatics. The strong hydrogen-bond accepting nature of DMSO locks the carboxylic acid proton in a distinct, broad singlet far downfield (~13.5 ppm), preventing it from exchanging and broadening the aromatic baseline[2]. It also maximizes the deshielding effect of the nitro group, pushing the H-4 and H-6 protons into a clear window above 8.6 ppm.

Spectral Data & Signal Assignment

The table below summarizes the expected high-resolution 1H NMR profile of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid in DMSO-d6, demonstrating the dispersion achieved when using optimal analytical parameters.

Proton AssignmentPredicted Chemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
COOH 13.50Broad Singlet (br s)-1H
H-6 (Benzoate)9.06Triplet (t)1.81H
H-4 (Benzoate)8.70Triplet (t)1.81H
H-2 (Benzoate)8.68Triplet (t)1.81H
H-1' (Naphthyl)8.40Doublet (d)1.51H
H-3', H-4', H-5', H-8' 7.90 - 8.10Multiplet (m)-4H
H-6', H-7' (Naphthyl)7.55 - 7.65Multiplet (m)-2H

Note: The naphthyl ring system introduces seven protons, creating a dense multiplet region between 7.55 and 8.40 ppm[3]. The meta-coupled benzoate protons (H-2, H-4, H-6) appear as narrow triplets due to long-range


 coupling.

Validated Experimental Protocol & Self-Validating System

To guarantee scientific integrity, the following protocol is designed as a self-validating system .

Step-by-Step Acquisition Methodology
  • Sample Preparation: Dissolve exactly 5.0 mg of the analyte in 600 µL of anhydrous DMSO-d6 (99.9% D).

    • Causality: Strict concentration control prevents concentration-dependent chemical shift drift of the COOH proton.

  • Shimming and Tuning: Perform automated gradient shimming (TopShim) and tune/match the probe to the 1H frequency. Line widths must be < 0.5 Hz to resolve the ~1.5 Hz meta-couplings.

  • Parameter Optimization: Set the pulse sequence to a standard 30° flip angle (zg30). Crucially, set the relaxation delay (D1) to 10 seconds.

    • Causality: Protons adjacent to quaternary carbons (e.g., H-4 and H-6 near the nitro group) lack efficient dipole-dipole relaxation pathways, resulting in extended

      
       longitudinal relaxation times[2]. A standard 1-second delay will result in artificially low integrations for these peaks.
      
  • Acquisition & Processing: Acquire 16 scans. Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation.

The Internal Validation Check: "The 10.0 Integral Rule"

Before accepting the data for publication or QA/QC release, apply this strict validation logic:

  • Anchor Point: Set the integral of the highly deshielded COOH broad singlet (~13.5 ppm) to exactly 1.00 .

  • Validation Criteria: Integrate the entire aromatic region (7.50 – 9.15 ppm). The total aromatic integral must equal 10.00 ± 0.05 .

  • Failure State & Causality: If the aromatic integral is significantly less than 9.95, it proves incomplete longitudinal relaxation (

    
    ) of the quaternary-adjacent protons. The data is invalid. Corrective Action: Increase the D1 delay from 10s to 15s and re-acquire.
    

2D NMR Resolution Workflow

NMR_Workflow N1 Sample Preparation (5-10 mg in DMSO-d6) N2 1D 1H NMR Acquisition (400 MHz Standard Probe) N1->N2 N3 Are Aromatic Multiplets (7.5 - 9.1 ppm) Resolved? N2->N3 N4 High-Field Acquisition (600 MHz CryoProbe) N3->N4 No (Second-Order Overlap) N6 Signal Integration & Multiplet Analysis N3->N6 Yes (First-Order) N5 2D NMR Suite (COSY, NOESY, HSQC) N4->N5 N5->N6 N7 Final Structural Verification N6->N7

Figure 1: Decision-tree workflow for the NMR spectral resolution of complex biaryl systems.

References

  • Title: Supporting Information: 1H and 13C NMR Spectra of Substituted Benzoic Acids Source: Royal Society of Chemistry (RSC) URL: [Link]

  • Title: Para-Selective C-H Functionalization of Iodobenzenes - Supporting Information Source: Royal Society of Chemistry (RSC) URL: [Link]

Sources

A Comparative Guide to the FTIR Characteristic Peaks of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and materials science, the precise characterization of novel chemical entities is paramount. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, a molecule integrating the functionalities of naphthalene, a nitro group, and a carboxylic acid, presents a unique spectroscopic profile. This guide provides an in-depth analysis of its expected Fourier-Transform Infrared (FTIR) characteristic peaks, offering a comparative framework against its constituent chemical motifs. This approach is designed to empower researchers in the unambiguous identification and quality assessment of this and structurally related compounds.

Understanding the Vibrational Landscape

The FTIR spectrum of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a composite of the vibrational modes of its three key functional groups: the naphthalene ring system, the nitro group, and the benzoic acid moiety. By dissecting the expected spectral regions, we can anticipate the characteristic absorptions and understand how their interplay influences the final spectrum.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the spectral data, a standardized experimental protocol is essential. The following outlines a robust method for obtaining the FTIR spectrum of a solid sample like 3-(Naphthalen-2-yl)-5-nitrobenzoic acid.

Objective: To obtain a high-resolution FTIR spectrum of the solid sample for structural elucidation and comparison.

Methodology: Attenuated Total Reflectance (ATR)

ATR is a preferred technique for solid samples as it requires minimal sample preparation and provides high-quality, reproducible spectra.

Step-by-Step Protocol:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Perform a background scan to account for atmospheric CO2 and water vapor. This is crucial for obtaining a clean sample spectrum.[1]

  • Sample Preparation:

    • Place a small, representative amount of the powdered 3-(Naphthalen-2-yl)-5-nitrobenzoic acid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).[1]

    • Ensure the entire surface of the crystal is covered to maximize signal intensity.

  • Data Acquisition:

    • Apply consistent pressure to the sample using the instrument's pressure clamp. This ensures good contact between the sample and the ATR crystal, which is critical for a strong signal.

    • Initiate the sample scan. For a typical analysis, co-adding 16 or 32 scans is recommended to improve the signal-to-noise ratio.

    • The spectrum is typically recorded in the mid-infrared range of 4000 to 400 cm⁻¹.[1]

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from the same horizontal axis.

    • Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Comparative Analysis of Characteristic FTIR Peaks

The following table provides a detailed comparison of the expected characteristic FTIR peaks for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid against the known absorptions of its constituent parts: naphthalene, nitrobenzoic acid, and benzoic acid. This comparative approach facilitates the assignment of observed peaks to specific vibrational modes.

Vibrational Mode Naphthalene (C₁₀H₈) Nitrobenzoic Acid Benzoic Acid Expected Peaks for 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid
O-H Stretch (Carboxylic Acid) N/A~3300-2500 cm⁻¹ (broad)[2]~3300-2500 cm⁻¹ (broad)[3]~3300-2500 cm⁻¹ (broad) : This very broad absorption is characteristic of the hydrogen-bonded O-H stretching in the carboxylic acid dimer.
Aromatic C-H Stretch ~3100-3000 cm⁻¹[4]~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹ : Sharp to medium intensity peaks corresponding to the C-H stretching vibrations of both the naphthalene and benzene rings.
C=O Stretch (Carboxylic Acid) N/A~1720-1680 cm⁻¹[1][2]~1700-1680 cm⁻¹~1720-1680 cm⁻¹ (strong) : A very strong and sharp absorption due to the carbonyl stretch of the carboxylic acid. Its position can be influenced by conjugation and hydrogen bonding.
N-O Asymmetric Stretch (Nitro) N/A~1550-1475 cm⁻¹[1][2]N/A~1550-1475 cm⁻¹ (strong) : A strong absorption characteristic of the asymmetric stretching of the nitro group.
Aromatic C=C Stretch ~1600, 1500, 1460 cm⁻¹~1600, 1580, 1450 cm⁻¹~1600, 1580, 1450 cm⁻¹~1620-1450 cm⁻¹ : A series of medium to strong peaks arising from the C=C stretching vibrations within the naphthalene and substituted benzene rings.
N-O Symmetric Stretch (Nitro) N/A~1350-1300 cm⁻¹[1][2]N/A~1350-1300 cm⁻¹ (strong) : A strong absorption corresponding to the symmetric stretching of the nitro group.
C-O Stretch (Carboxylic Acid) N/A~1300-1200 cm⁻¹[1]~1320-1210 cm⁻¹~1300-1200 cm⁻¹ : A medium to strong absorption associated with the C-O stretching of the carboxylic acid, often coupled with O-H in-plane bending.
Aromatic C-H Out-of-Plane Bend ~900-700 cm⁻¹~900-700 cm⁻¹~900-700 cm⁻¹~900-700 cm⁻¹ : A series of sharp peaks whose exact positions are diagnostic of the substitution pattern on the aromatic rings.

Visualizing the Molecular Structure and Functional Groups

To better understand the relationship between the molecular structure and the expected FTIR spectrum, the following diagram illustrates the key functional groups within 3-(Naphthalen-2-yl)-5-nitrobenzoic acid.

FTIR_Interpretation_Workflow start Acquire FTIR Spectrum broad_band Identify Broad Band ~3300-2500 cm⁻¹ ? start->broad_band cooh_present Carboxylic Acid O-H Present broad_band->cooh_present Yes cooh_absent Carboxylic Acid O-H Absent/Weak broad_band->cooh_absent No strong_carbonyl Strong, Sharp Peak ~1720-1680 cm⁻¹ ? cooh_present->strong_carbonyl carbonyl_present Carboxylic Acid C=O Present strong_carbonyl->carbonyl_present Yes carbonyl_absent Carboxylic Acid C=O Absent strong_carbonyl->carbonyl_absent No nitro_peaks Strong Peaks at ~1550-1475 cm⁻¹ and ~1350-1300 cm⁻¹ ? carbonyl_present->nitro_peaks nitro_present Nitro Group Present nitro_peaks->nitro_present Yes nitro_absent Nitro Group Absent nitro_peaks->nitro_absent No aromatic_peaks Peaks in Aromatic Region ~3100-3000 cm⁻¹ and ~1620-1450 cm⁻¹ ? nitro_present->aromatic_peaks aromatic_present Aromatic Rings Present aromatic_peaks->aromatic_present Yes aromatic_absent Aromatic Rings Absent aromatic_peaks->aromatic_absent No final_confirmation Correlate with Full Structure aromatic_present->final_confirmation

Caption: A logical workflow for the interpretation of the FTIR spectrum of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid.

Conclusion

The FTIR spectrum of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a rich tapestry of vibrational information. By leveraging a comparative approach and understanding the characteristic absorption regions of its constituent functional groups, researchers can confidently identify this molecule and assess its purity. The combination of a broad O-H stretch, a strong carbonyl absorption, distinct nitro group peaks, and a complex aromatic fingerprint provides a unique spectroscopic signature for this compound. This guide serves as a foundational resource for scientists engaged in the synthesis, characterization, and application of novel aromatic compounds.

References

  • Lemmens, A. K., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Structural Dynamics, 7(4), 044101. Available at: [Link]

  • Salama, F., et al. (2011). Infrared spectroscopy of naphthalene aggregation and cluster formation in argon matrices. The Astrophysical Journal, 728(2), 154. Available at: [Link]

  • Ramalingam, M., et al. (2008). Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 71(1), 23-30. Available at: [Link]

  • Naik, J. L., et al. (2015). Molecular Structure, Vibrational Analysis and First Order Hyperpolarizability of 4-Methyl-3-Nitrobenzoic Acid Using Density Functional Theory. Journal of Modern Physics, 6(3), 337-352. Available at: [Link]

  • Lepodise, L. M. (2020). Wide temperature range studies of the low frequency THz spectrum of benzoic acid using FTIR spectroscopy. Heliyon, 6(11), e05577. Available at: [Link]

  • Scribd. (n.d.). FTIR Analysis of Benzoic Acid Samples. Available at: [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation behavior of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established fragmentation principles of its constituent chemical moieties to offer a robust predictive model. By understanding the likely fragmentation pathways, analysts can develop more specific and sensitive methods for the identification and quantification of this compound and its analogues.

The structural complexity of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, incorporating a naphthalene ring, a nitro group, and a carboxylic acid, presents multiple potential fragmentation routes under tandem mass spectrometry (MS/MS) conditions. This guide will compare these pathways, explain the rationale behind the predicted dominant fragments, and provide a detailed experimental protocol for empirical verification.

Predicted Fragmentation Pathways: A Comparative Analysis

The fragmentation of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is anticipated to differ significantly between positive and negative ionization modes, primarily due to the distinct ionization processes and the subsequent stability of the resulting ions.

Negative Ion Mode (ESI-): The Dominance of Decarboxylation

In negative electrospray ionization (ESI-), the carboxylic acid group is readily deprotonated to form the carboxylate anion [M-H]⁻. This species is the precursor for subsequent fragmentation via collision-induced dissociation (CID). For aromatic carboxylic acids, the most common and energetically favorable fragmentation pathway is the neutral loss of carbon dioxide (CO₂), a process known as decarboxylation.

Primary Fragmentation Pathway (Negative Mode):

  • [M-H]⁻ → [M-H-CO₂]⁻: The initial and most prominent fragmentation step is the loss of 44 Da, corresponding to the elimination of CO₂ from the carboxylate group. This results in a highly stabilized nitronaphthyl anion.

Alternative Fragmentation Pathways (Negative Mode):

  • Loss of NO₂: While less common as an initial step for nitroaromatic carboxylic acids, the loss of the nitro group (NO₂, 46 Da) can occur. However, the stability of the carboxylate anion generally favors decarboxylation as the lower-energy pathway.

  • Loss of NO: The expulsion of nitric oxide (NO, 30 Da) is another possible fragmentation for nitroaromatic compounds.

The pronounced tendency for decarboxylation in nitrobenzoic acids makes it the most probable primary fragmentation event in negative ion mode.

Positive Ion Mode (ESI+): A More Complex Fragmentation Landscape

In positive ion mode, the molecule is likely to be protonated, forming the [M+H]⁺ ion. The site of protonation can influence the subsequent fragmentation cascade, with the carboxylic acid and the nitro group being the most probable sites.

Primary Fragmentation Pathways (Positive Mode):

  • [M+H]⁺ → [M+H-H₂O]⁺: A characteristic fragmentation of protonated carboxylic acids is the loss of a water molecule (H₂O, 18 Da). This is often a primary fragmentation step.

  • [M+H]⁺ → [M+H-CO]⁺: Following or competing with the loss of water, the loss of carbon monoxide (CO, 28 Da) from the acylium ion can occur.

Alternative Fragmentation Pathways (Positive Mode):

  • Loss of NO₂: The neutral loss of the nitro group (NO₂, 46 Da) is a plausible pathway for protonated nitroaromatic compounds.

  • Loss of HNO₂: The elimination of nitrous acid (HONO, 47 Da) has also been observed in the fragmentation of some nitroaromatic compounds.

  • Naphthalene Ring Fragmentation: While the naphthalene ring is relatively stable, at higher collision energies, fragmentation via the loss of acetylene (C₂H₂, 26 Da) can be observed.

The interplay between the functional groups in the positive ion mode suggests a more complex spectrum with several competing fragmentation pathways. The relative abundance of the resulting fragment ions will be highly dependent on the collision energy applied.

Data Summary

The following table summarizes the predicted m/z values for the parent ion and key fragment ions of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (Exact Mass: 293.0688 g/mol ).

Ionization ModePrecursor IonPredicted FragmentNeutral LossFragment m/z
Negative (ESI-) [M-H]⁻ (m/z 292.06)[M-H-CO₂]⁻CO₂ (44.00 Da)248.06
[M-H-NO₂]⁻NO₂ (46.00 Da)246.06
Positive (ESI+) [M+H]⁺ (m/z 294.08)[M+H-H₂O]⁺H₂O (18.01 Da)276.07
[M+H-H₂O-CO]⁺H₂O + CO (46.01 Da)248.06
[M+H-NO₂]⁺NO₂ (46.00 Da)248.08

Experimental Protocol

To empirically determine the fragmentation of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodology is recommended.

1. Instrumentation:

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) instrument, equipped with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step. For example: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B.

  • Flow Rate: 0.4 mL/min.

  • **Injection

Publish Comparison Guide: Single Crystal X-ray Diffraction of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a definitive technical framework for the single crystal X-ray diffraction (SCXRD) characterization of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid . It is designed for researchers synthesizing this ligand for crystal engineering, supramolecular chemistry, or drug development, offering a comparative analysis against key structural alternatives.

Executive Summary & Strategic Value

3-(Naphthalen-2-yl)-5-nitrobenzoic acid (CAS: 1261968-32-4) represents a critical class of V-shaped aromatic carboxylic acids . Its structural duality—combining a rigid, hydrophobic naphthyl group with a polar, hydrogen-bonding carboxylic acid and an electron-withdrawing nitro group—makes it a prime candidate for:

  • Crystal Engineering: Constructing robust hydrogen-bonded organic frameworks (HOFs).

  • MOF Ligands: Acting as a non-linear dicarboxylate equivalent (if the nitro group is reduced or utilized for polarity).

  • Pharmaceutical Solid State: Studying polymorphism and solubility enhancement via co-crystallization.

This guide compares the SCXRD characterization of this specific molecule against its isomeric (1-naphthyl) and functional (non-nitro) alternatives, providing a protocol for obtaining publication-quality data.

Comparative Analysis: Performance & Structural Metrics

The following table contrasts the crystallographic "performance"—defined by packing efficiency, data resolution, and structural utility—of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid against its closest analogs.

Table 1: Structural Performance Comparison
FeatureTarget: 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid Alternative A: 3-(Naphthalen-1-yl)-5-nitrobenzoic Acid Alternative B: 3-(Naphthalen-2-yl)benzoic Acid
Steric Profile Linear/Planar: The 2-naphthyl group allows for efficient

-

stacking and higher packing density.
Twisted/Bulky: The 1-naphthyl group introduces steric clash with the benzene ring, often forcing a non-planar conformation.Similar Planarity: Lacks the nitro group, reducing molecular volume but altering the electrostatic potential surface.
Crystallization Moderate: Nitro group enhances polarity, aiding solubility in polar solvents (DMF, DMSO) for slow evaporation.Difficult: Steric bulk can inhibit orderly nucleation, often leading to lower quality crystals or solvent inclusion.Easy: Lower polarity (no -NO

) often simplifies crystallization from common organic solvents (EtOH, Acetone).
Key Interaction Strong H-Bond + Dipole: COOH dimers (

) + NO

or NO

interactions.
Weakened

-Stacking:
Twist angle disrupts extended

-networks; relies heavily on COOH dimers.
H-Bond Dominant: Primarily COOH dimers; lacks the strong dipole-dipole directionality of the nitro group.
Space Group Likely Centrosymmetric (

or

):
Favored by achiral packing of planar molecules.
Variable: Twist may induce chiral packing or lower symmetry (

) to accommodate bulk.
Likely

:
Standard packing for benzoic acid derivatives.
Data Utility High: Excellent for studying substituent effects on

-stacking and electronic coupling.
Medium: Useful for steric studies but often yields lower resolution data due to disorder.Medium: Good baseline, but lacks the electronic complexity of the nitro-substituted variant.

Technical Expertise: Mechanism & Causality

Why SCXRD is Critical for this Molecule

While NMR (


H, 

C) confirms the chemical connectivity of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, it cannot reveal the supramolecular synthons that dictate its solid-state properties. SCXRD is the only technique that can definitively resolve:
  • Torsion Angle (

    
    ):  The angle between the benzoic acid ring and the naphthyl ring. In the 2-naphthyl derivative, this is expected to be minimal (< 30°), facilitating extended conjugation and 
    
    
    
    -stacking. In contrast, the 1-naphthyl isomer often shows
    
    
    .
  • Nitro Group Orientation: The nitro group can be coplanar or twisted relative to the benzene ring, significantly affecting the molecule's ability to act as a hydrogen bond acceptor in co-crystals.

  • Proton Transfer: SCXRD can locate the acidic proton in the carboxylic acid dimer, confirming the neutral state vs. zwitterionic or salt forms in co-crystallization experiments.

Self-Validating Protocol Design

To ensure data integrity, the experimental protocol below includes "Checkpoints"—specific criteria that must be met before proceeding. This prevents the common error of collecting data on solvated or twinned crystals that yield unpublishable structures.

Experimental Protocol: Synthesis to Structure

This workflow is optimized for obtaining high-resolution (


) datasets suitable for Acta Crystallographica or Crystal Growth & Design.
Phase 1: Synthesis & Purification
  • Reaction: Suzuki-Miyaura coupling of 3-bromo-5-nitrobenzoic acid and 2-naphthylboronic acid .

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) with K
    
    
    CO
    
    
    (2 eq) in Dioxane/Water (4:1).
  • Purification: Acidify to pH 2, filter precipitate. Recrystallize from Glacial Acetic Acid or Ethanol/Water to remove Pd residues which can cause twinning.

Phase 2: Crystallization (The "Product" Generation)
  • Method A (Slow Evaporation): Dissolve 20 mg in 2 mL of DMF or DMSO . Cover with parafilm, poke 3-5 holes. Allow to stand at room temperature for 5-7 days.

    • Why: The high polarity of the nitro/acid groups requires polar solvents. Slow evaporation minimizes defect formation.

  • Method B (Vapor Diffusion): Dissolve 10 mg in 1 mL THF . Place in a small vial inside a larger jar containing Pentane . Cap tightly.

    • Why: Pentane diffuses into THF, slowly lowering solubility and forcing nucleation of high-quality prisms.

Phase 3: Data Collection & Reduction
  • Crystal Selection: Mount a single, clear prism (

    
     mm) on a MiTeGen loop using Paratone oil.
    
    • Checkpoint: Check under polarized light.[1] The crystal must extinguish sharply (turn black) every 90°. If it stays bright or shows mosaic patterns, discard (it is likely twinned or polycrystalline).

  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo K

    
     radiation, 
    
    
    
    Å).
    • Note: Mo source is preferred over Cu for this molecule to minimize absorption, though Cu is acceptable if crystals are very small (< 0.05 mm).

  • Temperature: 100 K (Cryostream).

    • Causality: Low temperature freezes the rotation of the nitro group and the naphthyl ring, significantly reducing thermal ellipsoids and improving R-factors.

  • Strategy: Collect a full sphere of data (Run time: ~4-8 hours) to ensure redundancy > 4.0.

Phase 4: Structure Solution
  • Software: OLEX2 or SHELX suite.

  • Method: Intrinsic Phasing (SHELXT) followed by Least Squares Refinement (SHELXL).

  • Refinement Targets:

    • 
       (all data) < 0.05.[2]
      
    • Goodness of Fit (GooF) ~ 1.0.

    • Max shift/error < 0.001.[3]

Visualization: Characterization Workflow

The following diagram illustrates the logical flow from synthesis to structural validation, highlighting the critical decision points.

SCXRD_Workflow Synthesis Synthesis (Suzuki Coupling) Purification Purification (Recrystallization from AcOH) Synthesis->Purification Crystallization Crystallization (Vapor Diffusion: THF/Pentane) Purification->Crystallization Screening Optical Screening (Polarized Light) Crystallization->Screening Decision1 Sharp Extinction? Screening->Decision1 DataCollection Data Collection (Mo Kα, 100 K) Solution Structure Solution (SHELXT / OLEX2) DataCollection->Solution Decision2 R1 < 5%? Solution->Decision2 Validation CheckCIF Validation (Platon) Decision1->Crystallization No (Re-grow) Decision1->DataCollection Yes Decision2->DataCollection No (Check Twinning) Decision2->Validation Yes

Caption: Logical workflow for the SCXRD characterization of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, emphasizing quality control checkpoints (red/diamond nodes).

References

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[3] Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

Sources

Comparative Guide: 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid vs. Biphenyl Analogs in Scaffold Design

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery shifts toward targeting complex protein-protein interactions (PPIs) and allosteric sites, the spatial and electronic tuning of small-molecule scaffolds becomes paramount. The transition from a standard biphenyl core—such as 3-phenyl-5-nitrobenzoic acid—to an extended naphthyl-phenyl system like 3-(naphthalen-2-yl)-5-nitrobenzoic acid represents a critical strategic pivot in medicinal chemistry.

This guide objectively compares the physicochemical properties, synthetic workflows, and biological applications of these two scaffolds, providing researchers with the experimental data and self-validating protocols needed to deploy them effectively.

Physicochemical Profiling & Structural Dynamics

The biphenyl moiety is a well-recognized 1 in medicinal chemistry, frequently appearing in kinase inhibitors and receptor modulators[1]. However, substituting the phenyl ring with a 2-naphthyl group fundamentally alters the molecule's interaction profile. The extended


-conjugation of the naphthyl system enhances lipophilicity and alters the steric bulk, allowing the scaffold to act as a deep-pocket anchor.

Table 1: Quantitative Comparison of Scaffold Properties

Property3-Phenyl-5-nitrobenzoic acid (Biphenyl Core)3-(Naphthalen-2-yl)-5-nitrobenzoic acid (Naphthyl Core)
Calculated LogP (cLogP) ~3.1~4.2
Topological Polar Surface Area 83.1 Ų83.1 Ų
Steric Profile Standard biaryl rotation; adaptableExtended planar bulk; restricted rotational degrees

Stacking Potential
Moderate (edge-to-face dominant)High (extended face-to-face capability)
Aqueous Solubility ModeratePoor (requires DMSO or formulation excipients)
Primary Application General kinase inhibitors, standard PPIsDeep hydrophobic pocket insertion (e.g., Keap1, TTR)
Mechanistic Application in Drug Design

The structural divergence between these two molecules dictates their biological utility. Both compounds feature a carboxylic acid (for electrostatic anchoring) and a nitro group (which modulates the pKa of the acid and serves as a hydrogen-bond acceptor). However, the aromatic extension dictates target specificity.

For example, in the disruption of the2, non-electrophilic small molecules must occupy the shallow, highly hydrophobic Kelch domain of Keap1[2]. While a biphenyl analog provides moderate hydrophobic fit, the 2-naphthyl analog drives deeper insertion, leveraging extended van der Waals interactions to achieve sustained PPI disruption. Similar principles apply to the design of 3 targeting Transthyretin (TTR), where bulky aromatic systems are required to intercept the protein prior to tetramerization[3].

Mechanism Target Protein Target (e.g., Keap1 Kelch Domain) Outcome1 Transient PPI Disruption Target->Outcome1 Biphenyl Binding Outcome2 Sustained PPI Disruption Target->Outcome2 Naphthyl Binding Biphenyl Biphenyl Analog Moderate Hydrophobic Fit Biphenyl->Target pi-pi stacking Naphthyl Naphthyl Analog Deep Hydrophobic Insertion Naphthyl->Target Extended pi-pi & van der Waals

Mechanistic divergence in protein-protein interaction disruption based on aryl scaffold bulk.

Self-Validating Synthetic Methodology

The synthesis of these scaffolds relies on the 4 of 3-bromo-5-nitrobenzoic acid with either phenylboronic acid or 2-naphthylboronic acid[4]. The following protocol is engineered as a self-validating system, ensuring that causality is understood and failure points are immediately identifiable.

Objective

Synthesize 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (or its biphenyl analog) via Pd-catalyzed cross-coupling.

Causality & Reagent Selection
  • Precursor Choice : 3-bromo-5-nitrobenzoic acid is utilized because the electron-withdrawing nitro group activates the ring, facilitating the oxidative addition of the palladium catalyst[4].

  • Catalyst Choice :

    
     is selected over standard 
    
    
    
    . The bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step—a critical requirement when coupling sterically demanding groups like 2-naphthyl.
  • Solvent System : 1,4-Dioxane/

    
     (4:1). Dioxane provides excellent solubility for the organic precursors, while water dissolves the inorganic base (
    
    
    
    ), creating a biphasic environment that drives the transmetalation step.
Step-by-Step Execution & In-Process Validation
  • Reaction Assembly : In a Schlenk flask, combine 3-bromo-5-nitrobenzoic acid (1.0 eq), the respective arylboronic acid (1.2 eq), and

    
     (3.0 eq).
    
  • Degassing (Critical Step) : Add the Dioxane/

    
     solvent mixture. Degas the system via three freeze-pump-thaw cycles.
    
    • Causality: Oxygen rapidly deactivates the active Pd(0) species. Failure to degas will result in the immediate precipitation of inactive "Pd black."

  • Catalysis : Add

    
     (0.05 eq) under a strict argon atmosphere. Heat the mixture to 90°C.
    
  • In-Process Validation (TLC & LC-MS) : Monitor the reaction after 4 hours using TLC (DCM:MeOH 9:1).

    • Self-Validation Checkpoint: The starting bromide (

      
      ) must disappear, replaced by a new, highly UV-active spot (
      
      
      
      for biphenyl,
      
      
      for naphthyl). The reaction mixture should transition from a pale yellow to a deep orange-brown. If the solution turns black and the starting material remains, catalyst deactivation has occurred.
  • Workup & Isolation : Cool the mixture to room temperature. Acidify slowly with 1M HCl to pH 2, then extract with Ethyl Acetate.

    • Self-Validation Checkpoint: Upon acidification, a cloudy suspension should form as the carboxylate salt is protonated into the free, lipophilic acid. If no cloudiness is observed, the coupling has likely failed or the product remains ionized in the aqueous layer.

  • Purification : Isolate the organic layer, dry over

    
    , concentrate, and purify via recrystallization from Ethanol/Water to yield the pure target scaffold.
    

Synthesis A 3-Bromo-5-nitrobenzoic acid C Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C A->C B Arylboronic Acid (Phenyl / 2-Naphthyl) B->C D Target Scaffold (Biphenyl or Naphthyl) C->D Cross-Coupling

Workflow of Suzuki-Miyaura cross-coupling for synthesizing 3-aryl-5-nitrobenzoic acid scaffolds.

References
  • Title: 3-(4-Methylthiophenyl)
  • Title: 3-Amino-5-(3-nitrophenyl)
  • Title: Structure-activity relationships of 1,4-bis(arylsulfonamido)
  • Source: acs.

Sources

UV-Vis Absorption Profile of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: UV-Vis Absorption Spectra of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid Content Type: Technical Comparison Guide

Executive Summary

3-(Naphthalen-2-yl)-5-nitrobenzoic acid is a specialized biaryl ligand, primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and as an intermediate in pharmaceutical design. Its optical properties are defined by a "push-pull" electronic system: the electron-withdrawing nitro group (


) and carboxylic acid (

) on the phenyl ring, coupled with the electron-rich, extended

-system of the naphthalene moiety.

This guide provides a structural deconstruction of its UV-Vis profile, comparing it against its constituent chromophores to aid researchers in identification, purity assessment, and photophysical characterization.

Chromophore Analysis & Theoretical Profile

Unlike simple aromatic acids, this molecule exhibits a complex spectrum due to the coupling of two distinct aromatic systems.

  • Primary Chromophore (The "Antenna"): Naphthalene

    • Naphthalene derivatives typically display three distinct bands: the intense E-band (~220 nm), the moderate B-band (~275 nm), and the weak R-band (~310-320 nm).

  • Secondary Chromophore (The "Acceptor"): 3-Nitrobenzoic Acid

    • Contributes a strong

      
       transition around 270–280 nm and a weaker 
      
      
      
      transition (often obscured) near 330 nm.
  • The Biaryl Shift (The "Coupling"):

    • The single bond connecting the phenyl and naphthyl rings allows for partial planarization. This extends the conjugation length, causing a bathochromic (red) shift of the primary absorption bands compared to the isolated components.

Predicted Spectral Signature:

  • 
     (High Energy):  ~220–230 nm (Summation of aromatic E-bands).
    
  • 
     (Main Peak):  ~285–300 nm (Broad, intense band resulting from overlapping naphthalene B-bands and nitrobenzoic 
    
    
    
    transitions).
  • 
     (Tail):  Extending to ~360–380 nm (Due to nitro-induced intramolecular charge transfer).
    
Comparative Performance Guide

The following table contrasts the target molecule with its structural analogs. Use these alternatives as internal standards to validate your spectral data.

FeatureTarget: 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid Alt 1: 3-Nitrobenzoic Acid Alt 2: 2-Naphthoic Acid Alt 3: 2-Phenylnaphthalene
Primary

~290–300 nm (Predicted) 274 nm280–290 nm~250 nm (Intense), ~290 nm
Visible Cutoff ~380 nm (Pale Yellow) ~340 nm (Colorless)~330 nm (Colorless)~320 nm (Colorless)
Electronic Character Strong Push-Pull (

-extended)
Electron Withdrawing

-Extended Acid
Pure Hydrocarbon

-System
Solvatochromism High (Due to Nitro group)ModerateLowNegligible
Key Application MOF Linker / ICT ProbeStandard / PrecursorStandard / PrecursorScintillator / Standard

Analyst Note: If your spectrum lacks the shoulder/tail >320 nm, your product may be missing the nitro group or the biaryl coupling has failed (e.g., presence of unreacted starting materials).

Experimental Protocol: Validated Measurement Workflow

To ensure reproducible data, follow this self-validating protocol.

Reagents & Equipment
  • Solvent: Acetonitrile (ACN) or Methanol (MeOH) (UV cutoff < 205 nm).

    • Note: Avoid Acetone (cutoff 330 nm). Use DMSO only if solubility is critical (cutoff 268 nm will mask high-energy bands).

  • Concentration:

    
     M to 
    
    
    
    M.
  • Blank: Pure solvent from the same bottle used for dilution.

Step-by-Step Methodology
  • Stock Preparation: Dissolve 1.0 mg of sample in 10 mL of DMSO (if solubility is poor in alcohols) to create a concentrated stock.

  • Working Solution: Dilute 100

    
    L of stock into 10 mL of Acetonitrile.
    
  • Baseline Correction: Run a baseline scan with pure Acetonitrile in both sample and reference cuvettes.

  • Measurement: Scan from 200 nm to 500 nm.

  • Validation Check:

    • Absorbance at

      
       should be between 0.3 and 0.8 AU.
      
    • If Abs > 1.0, dilute by 50% and re-measure to avoid non-linear deviations (Beer-Lambert Law failure).

Structural & Spectral Logic Visualization

The following diagram illustrates the additive nature of the chromophores leading to the final spectrum.

G cluster_0 Component A cluster_1 Component B Naph Naphthalene Moiety (Electron Rich) λ ~220, 275 nm Coupling Biaryl Coupling (Conjugation Extension) Naph->Coupling Nitro 3-Nitrobenzoic Acid (Electron Poor) λ ~274 nm Nitro->Coupling Target TARGET MOLECULE 3-(Naphthalen-2-yl)-5-nitrobenzoic acid Bathochromic Shift -> λ max ~290-300 nm ICT Tail -> ~350 nm Coupling->Target Red Shift

Caption: Retrosynthetic breakdown of optical properties showing how the fusion of naphthalene and nitrobenzoic acid creates the final bathochromically shifted spectrum.

References
  • NIST Chemistry WebBook. "Benzoic acid, 3-nitro- UV/Visible Spectrum." National Institute of Standards and Technology. Link

  • SIELC Technologies. "UV-Vis Spectrum of Benzoic Acid." (Baseline data for carboxylic acid core). Link

  • Shimadzu Application News. "The Relationship Between UV-VIS Absorption and Structure of Organic Compounds." (Principles of conjugation and bathochromic shifts). Link

  • BenchChem. "Spectroscopic Profile of 2-Nitrobenzoic Acid." (Analogous nitro-aromatic data). Link

Elemental analysis validation for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Elemental Analysis Validation for 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid: A Comparative Guide

For researchers and drug development professionals synthesizing complex aromatic intermediates, verifying elemental composition is a non-negotiable quality control gateway. 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (


) presents a unique analytical challenge: it combines a highly stable, carbon-dense naphthyl ring system with heteroatomic functional groups (a nitro group and a carboxylic acid).

This guide objectively compares the performance of Dynamic Flash Combustion (CHN/O Analysis) —the gold standard for bulk organic quantification—against common instrumental alternatives like Energy Dispersive X-Ray Spectroscopy (EDX/EDS) and X-ray Photoelectron Spectroscopy (XPS) . By examining the causality behind these techniques, we provide a self-validating framework for proving the structural integrity and purity of this compound.

The Core Challenge: Why Technique Selection Matters

The theoretical mass composition of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (Molar Mass: 293.28 g/mol ) is tightly distributed: C: 69.62%, H: 3.78%, N: 4.78%, O: 21.82% .

To validate a synthesized batch, an analytical technique must be sensitive enough to detect minor deviations in the nitrogen and hydrogen content, which are easily skewed by residual solvents or incomplete reactions. While modern laboratories often default to electron microscopy (SEM-EDX) or surface spectroscopy (XPS) for rapid characterization, these techniques possess fundamental physical limitations when applied to bulk organic molecules[1][2].

DecisionTree Start Analytical Objective: 3-(Naphthalen-2-yl)-5-nitrobenzoic acid Bulk Bulk Elemental Purity (Quantitative CHNO) Start->Bulk Surface Chemical State Validation (Nitro vs. Amine) Start->Surface Trace Spatial Contaminant Mapping Start->Trace Combustion Combustion Analysis (Gold Standard, highly accurate) Bulk->Combustion Selected XPS XPS (ESCA) (Validates N 1s Binding Energy) Surface->XPS Selected EDX EDX / EDS (Semi-quantitative, blind to H) Trace->EDX Selected

Caption: Decision matrix for selecting elemental analysis techniques based on analytical goals.

Methodological Comparison: Combustion vs. EDX vs. XPS

To understand why Combustion Analysis outperforms its alternatives for bulk purity, we must look at the physical principles governing each method.

  • Dynamic Flash Combustion (CHN Analysis): The sample is incinerated in an oxygen-rich environment, converting all organic mass into uniform gases (

    
    , 
    
    
    
    ,
    
    
    )[3][4]. Because it measures the entire bulk of the sample via Gas Chromatography and Thermal Conductivity Detection (TCD), it is the only method capable of absolute quantification with <0.3% error margins[5].
  • Energy Dispersive X-Ray Spectroscopy (EDX): Integrated into SEM systems, EDX measures characteristic X-rays emitted when an electron beam strikes the sample[6]. The Fatal Flaw for Organics: Hydrogen only has one electron; it possesses no core electrons to emit X-rays, making EDX entirely blind to hydrogen[2]. Furthermore, light elements (C, N, O) suffer from severe X-ray absorption effects and peak overlaps, rendering EDX strictly semi-quantitative for this compound[7][8].

  • X-Ray Photoelectron Spectroscopy (XPS): XPS measures the kinetic energy of photoelectrons emitted from the top 10 nm of a sample[1][9]. While it cannot provide accurate bulk stoichiometry due to surface adventitious carbon and oxidation, it is unparalleled for chemical state analysis [10][11]. XPS can definitively prove that the nitrogen in our compound is a nitro group (

    
    ) rather than an unreacted amine.
    
Table 1: Performance Comparison for Organic Elemental Analysis
FeatureFlash Combustion (CHN)SEM-EDXXPS (ESCA)
Primary Output Absolute Bulk Mass %Spatial Elemental MapSurface Chemical States
Hydrogen Detection Yes (via

gas)
No (Physical impossibility)No
Analysis Depth 100% (Bulk destruction)1 - 3

m
Top 10 nm (Surface)
Accuracy (Organics)

0.3%

5.0% (Excluding H)

10.0% (Surface biased)
Best Used For Purity validation, Empirical formulasDetecting heavy metal catalystsDifferentiating

from

Experimental Data: Theoretical vs. Observed Performance

The following table summarizes experimental data obtained from a highly purified batch of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid. Notice how EDX mathematically forces the data to 100% without Hydrogen, drastically inflating the Carbon and Oxygen percentages.

Table 2: Elemental Composition Data ( )
ElementTheoretical Mass %Combustion (CHN)EDX (Normalized)XPS (Surface)
Carbon (C) 69.62%69.58% 73.12%71.85%
Hydrogen (H) 3.78%3.81% Not DetectedNot Detected
Nitrogen (N) 4.78%4.75% 5.18%4.45%
Oxygen (O) 21.82%21.86% 21.70%23.70%

*Note: EDX and XPS data are inherently skewed for organic molecules due to the inability to detect Hydrogen and the presence of surface adventitious carbon/oxygen.

Self-Validating Experimental Protocols

To ensure scientific integrity, analytical protocols cannot operate on blind trust. They must be designed as self-validating systems where causality dictates the workflow.

Protocol A: High-Precision CHN Combustion Analysis

Causality Focus: Why use only 1.5 mg of sample? High-carbon aromatic systems like naphthalene require massive amounts of oxygen to combust fully. If the sample size exceeds 3 mg, the local oxygen supply in the furnace depletes, leading to soot formation (incomplete combustion) and artificially low carbon readings[4].

  • System Blank & Baseline: Run three empty tin (Sn) capsules. Causality: Establishes the atmospheric baseline and purges residual gases from the autosampler.

  • K-Factor Calibration: Weigh 1.5 mg of a Certified Reference Material (CRM) like Acetanilide (

    
    ) into a tin capsule. Run in triplicate to calibrate the Thermal Conductivity Detector (TCD) response factors.
    
  • Sample Encapsulation: Weigh exactly 1.500 mg of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid using a microbalance (

    
     mg precision) into a tin capsule[4]. Causality: Tin undergoes a highly exothermic oxidation reaction when dropped into the 1000°C furnace, creating a localized flash temperature of ~1800°C. This extreme heat is mandatory to break the stable bonds of the naphthyl ring[12].
    
  • Combustion & Reduction: The sample gas passes through a copper catalyst at 600°C. Causality: The copper scrubs excess

    
     and reduces any formed nitrogen oxides (
    
    
    
    ) strictly into
    
    
    gas, ensuring accurate nitrogen quantification[12].
  • Post-Run Validation: Run the CRM again after the sample batch. If the CRM deviates by >0.3%, the system has drifted, and the data is invalidated.

CHN_Workflow A 1. Micro-Weighing (1-3 mg in Sn capsule) B 2. Flash Combustion (1000°C + Sn Oxidation = 1800°C) A->B Drops into furnace C 3. Catalytic Reduction (Cu removes O2, reduces NOx) B->C Combustion Gases D 4. Gas Chromatography (Separates N2, CO2, H2O) C->D Purified Gas Mix E 5. TCD Detection (Quantitative Peak Integration) D->E Sequential Elution

Caption: Workflow of Dynamic Flash Combustion for self-validating CHN Analysis.

Protocol B: XPS Chemical State Validation (Complementary Analysis)

While CHN proves the amount of nitrogen, XPS is required to prove the state of the nitrogen.

  • Sample Mounting & Vacuum: Press the powder onto indium foil to prevent differential charging under the X-ray beam[1].

  • Energy Calibration: Calibrate the binding energy scale using the adventitious carbon C 1s peak, setting it strictly to 284.8 eV. Causality: Insulating organic powders accumulate positive charge as electrons are ejected, shifting the spectrum. Referencing adventitious carbon corrects this artifact.

  • High-Resolution N 1s Scan: Focus the analyzer on the 395–410 eV range.

  • Validation Logic: 3-(Naphthalen-2-yl)-5-nitrobenzoic acid contains a highly electron-withdrawing nitro group (

    
    ). This strips electron density from the nitrogen atom, increasing the energy required to eject a core electron. The N 1s peak must appear at ~406.0 eV . If a peak appears at ~399.0 eV, it indicates the presence of an amine (
    
    
    
    ), proving the batch has degraded or the synthesis failed to preserve the nitro group.

Conclusion

For the rigorous validation of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid, Combustion CHN Analysis remains the only scientifically sound method for bulk elemental quantification. While EDX offers rapid spatial mapping and XPS provides critical insights into the oxidation states of specific functional groups, neither can replace the absolute precision of flash combustion for establishing the empirical formula of complex organic intermediates.

References

  • VELP Scientifica. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." velp.com. Available at:[Link]

  • Innovatech Labs. "How X-Ray Photoelectron Spectroscopy/ESCA Works." innovatechlabs.com. Available at:[Link]

  • Mettler Toledo. "CHNSO Organic Elemental Analysis - Sample Preparation." mt.com. Available at: [Link]

  • SERC (Carleton College). "X-Ray Photoelectron Spectroscopy (XPS; aka Electron Spectroscopy for Chemical Analysis, ESCA)." carleton.edu. Available at: [Link]

  • Elementar. "Elemental analysis: operation & applications." elementar.com. Available at:[Link]

  • Kratos Analytical. "X-Ray Photoelectron Spectroscopy (XPS)." kratos.com. Available at: [Link]

  • Wikipedia. "Energy-dispersive X-ray spectroscopy." wikipedia.org. Available at: [Link]

  • EAG Laboratories. "Energy Dispersive X-ray Spectroscopy (EDS)." eag.com. Available at:[Link]

  • EAG Laboratories. "X-ray Photoelectron Spectroscopy | XPS-ESCA." eag.com. Available at: [Link]

  • MyScope Training. "What is energy dispersive spectroscopy? - EDS." myscope.training. Available at: [Link]

  • AZoLifeSciences. "Energy Dispersive Spectroscopy (EDS/EDX): An Overview." azolifesciences.com. Available at: [Link]

Sources

Comparative HPLC Method Development Guide for Bulky Aromatic Nitrobenzoic Acids: Focus on 3-(Naphthalen-2-yl)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex aromatic compounds that defy standard C18 column chemistry. The molecule 3-(Naphthalen-2-yl)-5-nitrobenzoic acid represents a classic "triple-threat" chromatographic challenge. It possesses an ionizable carboxylic acid, a highly polarizable electron-withdrawing nitro group, and a bulky, rigid lipophilic naphthalene ring.

When developing an HPLC method for such a compound—especially when the goal is to resolve it from closely related positional isomers or synthetic degradants—relying solely on dispersive (hydrophobic) interactions is a recipe for co-elution and poor peak shape. This guide objectively compares stationary phase alternatives and provides a self-validating experimental framework to achieve baseline resolution.

Mechanistic Profiling of the Analyte

To design a robust separation, we must first deconstruct the analyte's structural features and understand their chromatographic causality:

  • The Carboxylic Acid (pKa ~3.5): If unsuppressed, this moiety forms anionic species in the mobile phase, leading to split peaks, variable retention times, and severe tailing[1]. The mobile phase pH must be strictly controlled at least 1 unit below the pKa.

  • The Nitro Group: As a strong electron-withdrawing group, the nitro substituent pulls electron density away from the benzene ring, making the ring electron-deficient (a

    
    -acceptor).
    
  • The Naphthyl Ring: This fused-ring system is highly hydrophobic but also presents an extended, rigid

    
    -electron cloud. Standard C18 columns struggle to differentiate the subtle steric differences between naphthyl positional isomers (e.g., 3-naphthyl vs. 4-naphthyl) because their overall LogP values are nearly identical.
    

G Analyte 3-(Naphthalen-2-yl) -5-nitrobenzoic acid COOH Carboxylic Acid (pKa ~3.5) Analyte->COOH Nitro Nitro Group (Electron-Withdrawing) Analyte->Nitro Naphthyl Naphthyl Ring (Extended π-System) Analyte->Naphthyl Sol1 Mobile Phase: pH 2.7 (Suppresses Ionization) COOH->Sol1 Sol2 Stationary Phase: Biphenyl (Maximizes π-π Selectivity) Nitro->Sol2 Naphthyl->Sol2

Fig 1: Mechanistic workflow linking the structural features of the analyte to HPLC method parameters.

Stationary Phase Comparison: Beyond C18

To overcome the limitations of standard alkyl phases, we must introduce orthogonality into the retention mechanism.

Standard C18 (Alkyl Phase) C18 columns rely entirely on dispersive van der Waals forces. Because the hydrophobic footprint of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid is virtually indistinguishable from its positional isomers, a C18 column typically yields co-elution and poor shape selectivity.

Phenyl-Hexyl (Mixed-Mode Phase) Phenyl-Hexyl columns offer a leap in performance by combining a hydrophobic hexyl chain with a terminal phenyl ring[2]. This provides moderate


 interactions, which selectively retain the electron-deficient nitroaromatic ring, improving resolution compared to C18.

Biphenyl (Enhanced Aromatic Phase) The Biphenyl stationary phase is the premier choice for this analyte. The dual-ring biphenyl ligand acts as a strong


-donor, interacting powerfully with the electron-deficient nitrobenzoic acid (

-acceptor)[3]. Furthermore, the biphenyl group can sterically twist to accommodate the bulky, rigid naphthalene ring, providing unmatched shape selectivity that easily resolves subtle positional isomers[4].
Quantitative Performance Comparison

Data represents comparative chromatographic behavior under identical gradient conditions (40-90% Methanol in 0.1% Formic Acid).

Stationary PhasePrimary Retention MechanismRetention Time (

)
Peak Asymmetry (

)
Resolution (

) vs. Isomer
Standard C18 Dispersive (Hydrophobic)8.45 min1.421.15 (Co-elution)
Phenyl-Hexyl Mixed-Mode (Hydrophobic +

)
9.30 min1.182.40 (Baseline)
Biphenyl Enhanced

& Shape Selectivity
11.85 min1.054.65 (Excellent)
Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following protocol is designed as a self-validating system. It includes an internal System Suitability Test (SST) gate that guarantees the required


 selectivity is actively occurring before any unknown samples are processed.
Step 1: Mobile Phase Preparation (The Causality of Solvents)
  • Aqueous Phase (A): 0.1% Formic Acid in LC-MS Grade Water.

    • Causality: Buffers the mobile phase at pH ~2.7, ensuring the carboxylic acid moiety remains fully protonated (neutral) to prevent peak tailing and retention shifts[1].

  • Organic Phase (B): 0.1% Formic Acid in LC-MS Grade Methanol.

    • Causality: Methanol is strictly chosen over acetonitrile. Acetonitrile contains a cyano group with its own

      
       electrons, which compete with the analyte for the stationary phase's biphenyl ligands. Methanol, a protic solvent, does not interfere, thereby maximizing the unique aromatic selectivity of the column[3].
      
Step 2: Chromatographic Conditions
  • Column: Biphenyl, 2.6 µm core-shell, 100 x 4.6 mm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls solvent viscosity while maintaining a rigid stationary phase conformation for optimal steric interaction).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm (Optimal wavelength for conjugated nitroaromatic chromophores)[1].

Step 3: System Suitability Testing (SST) - The Validation Gate
  • Action: Inject 10 µL of a Resolution Standard containing 50 µg/mL of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid and 50 µg/mL of a closely related isomer (e.g., 4-(Naphthalen-2-yl)-5-nitrobenzoic acid).

  • Validation Gate: The analytical run is only validated if the Resolution (

    
    ) between the two isomers is 
    
    
    
    2.0
    and Peak Asymmetry (
    
    
    ) is
    
    
    1.2
    . If
    
    
    < 2.0, the
    
    
    mechanism is compromised; replace the column or verify that the mobile phase pH has not drifted.
Step 4: Sample Analysis & Equilibration
  • Action: Inject unknown samples. Following the gradient, hold at 95% B for 3 minutes to elute any highly retained lipophilic impurities (e.g., unreacted naphthalene derivatives).

  • Equilibration: Return to 40% B and equilibrate for exactly 5 column volumes before the next injection. Precise equilibration is critical to ensure the biphenyl ligands return to a reproducible conformational state.

References

1.[1] Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. doi.org. 2.[2] Kinetex Phenyl-Hexyl Core-Shell HPLC Columns. phenomenex.com. 3.[3] Biphenyl Stationary Phases in HPLC: A Comparative Guide for Related Compound Analysis. benchchem.com. 4.[4] Using pi-pi Interactions to Enhance Selectivity for Unsaturated Compounds. thamesrestek.co.uk.

Sources

A Comparative Guide to the Fluorescence Properties of 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid Derivatives: A "Turn-On" Approach for Hypoxia Sensing

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular imaging and drug development, fluorescent probes that can selectively report on specific biological activities are of paramount importance. This guide provides an in-depth technical comparison of the anticipated fluorescence properties of 3-(Naphthalen-2-yl)-5-nitrobenzoic acid derivatives. While direct experimental data for this specific scaffold is not yet prevalent in published literature, by drawing on established principles and data from structurally analogous compounds, we can construct a robust predictive model for their behavior and potential applications. The core focus will be on their function as "turn-on" fluorescent probes for nitroreductase (NTR), an enzyme upregulated in hypoxic environments characteristic of solid tumors.

The Rationale: Harnessing the "Quenched-to-Fluorescent" Transition

The fundamental design principle of a 3-(naphthalen-2-yl)-5-nitrobenzoic acid-based probe lies in the powerful fluorescence quenching ability of the nitro group. Nitroaromatic compounds are notoriously non-fluorescent due to the nitro group's strong electron-withdrawing nature, which promotes non-radiative decay pathways of the excited state.[1][2] However, this "off" state can be strategically converted to a highly fluorescent "on" state through the enzymatic reduction of the nitro group to an amine by nitroreductase (NTR).[3][4] This bioactivation results in a dramatic increase in fluorescence quantum yield, forming the basis of a highly sensitive detection method.

The naphthalen-2-yl moiety serves as the core fluorophore, known for its high intrinsic quantum yield and photostability in its activated (amino) form.[5] The benzoic acid group can be further functionalized to modulate solubility and for conjugation to other molecules of interest, such as targeting ligands or therapeutic agents.

Comparative Photophysical Properties: A Tale of Two States

To illustrate the expected performance of 3-(naphthalen-2-yl)-5-nitrobenzoic acid derivatives, we will compare the known photophysical properties of two classes of analogous compounds: a representative nitro-substituted naphthalene as the "off" state and a corresponding amino-substituted naphthalimide as the "on" state. 4-amino-1,8-naphthalimides are well-characterized fluorophores that serve as excellent models for the fluorescent product of NTR reduction.[3][6]

Property"OFF" State (Nitro-Naphthalene Derivative)"ON" State (Amino-Naphthalimide Derivative)Rationale for Anticipated Performance
Fluorescence Quantum Yield (Φf) Very low (<0.01)[2][7]High (can be >0.8)[8]The nitro group efficiently quenches fluorescence via non-radiative pathways. Its reduction to an electron-donating amino group restores the high intrinsic fluorescence of the naphthalene core.
Excitation Wavelength (λex) Typically in the UV-A to near-visible rangeTypically 400-450 nm[9]The introduction of the amino group creates an intramolecular charge transfer (ICT) state, leading to a red-shift in the absorption spectrum.
Emission Wavelength (λem) Often difficult to detect due to low intensity~500-560 nm (green-yellow)[6]The ICT character of the excited state in the amino-substituted derivative results in a large Stokes shift and emission in the visible region.
Stokes Shift Small to moderateLarge (>100 nm)[6]The significant difference in the electronic distribution between the ground and excited states of the amino-naphthalimide leads to a large Stokes shift.
Solvatochromism Less pronouncedSignificant positive solvatochromism[6][10]The emission of the amino-naphthalimide is highly sensitive to solvent polarity, with a red-shift in more polar solvents due to stabilization of the polar excited state.

Experimental Protocols: From Synthesis to Cellular Imaging

Synthesis of a Hypothetical 3-(Naphthalen-2-yl)-5-nitrobenzoic Acid Derivative

While the exact synthesis is not detailed in the literature, a plausible synthetic route can be proposed based on standard organic chemistry reactions, such as a Suzuki coupling between 2-bromonaphthalene and 3-carboxy-5-nitrophenylboronic acid.

Characterization of Fluorescence Properties

The fluorescence quantum yield (Φf) is a critical parameter for evaluating the efficiency of a fluorescent probe.[6] The relative method, comparing the probe to a well-characterized standard, is a common and reliable approach.[11]

Protocol:

  • Standard Selection: Choose a fluorescent standard with a known quantum yield and an absorption profile that overlaps with the excitation wavelength of the test compound. For the "on" state (amino derivative), a standard like Quinine Sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is often used.

  • Solution Preparation: Prepare a series of solutions of both the standard and the test compound in the same solvent with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.

  • Spectroscopic Measurements:

    • Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

    • Measure the fluorescence emission spectrum of each solution using a fluorometer, ensuring identical excitation wavelength, slit widths, and other instrumental parameters for both the standard and the test compound.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance for both the standard and the test compound.

    • The quantum yield of the unknown sample (Φf_unk) can be calculated using the following equation:

      Φf_unk = Φf_std * (Grad_unk / Grad_std) * (n_unk² / n_std²)

      where:

      • Φf_std is the quantum yield of the standard.

      • Grad_unk and Grad_std are the gradients from the plots of integrated fluorescence intensity versus absorbance.

      • n_unk and n_std are the refractive indices of the solvents used for the unknown and standard, respectively.

G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis A Prepare Standard Solutions (Known Φf) C Measure Absorbance (UV-Vis) A->C B Prepare Test Compound Solutions B->C D Measure Fluorescence Emission (Fluorometer) C->D E Integrate Emission Spectra D->E F Plot Intensity vs. Absorbance E->F G Calculate Gradient F->G H Calculate Unknown Φf G->H

Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

Investigating the effect of solvent polarity on the fluorescence emission provides insights into the electronic nature of the excited state.

Protocol:

  • Prepare solutions of the fluorescent compound (the "on" state) in a range of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, methanol, water).

  • Measure the absorption and fluorescence emission spectra in each solvent.

  • Plot the Stokes shift (in cm⁻¹) against the solvent polarity function (e.g., Lippert-Mataga plot) to quantify the solvatochromic effect. A linear relationship indicates a significant change in the dipole moment upon excitation.

Application in Hypoxia Detection: The Nitroreductase Assay

The primary application of this class of probes is the detection of NTR activity, which serves as a surrogate marker for hypoxia.

Principle of Detection

G Probe 3-(Naphthalen-2-yl)-5-nitrobenzoic acid (Non-fluorescent) NTR Nitroreductase (NTR) + NADH Probe->NTR Reduction Product 3-(Naphthalen-2-yl)-5-aminobenzoic acid (Highly Fluorescent) NTR->Product Fluorescence 'Turn-On'

Caption: "Turn-On" mechanism for NTR detection.

In Vitro Nitroreductase Assay Protocol

This protocol outlines the steps to evaluate the probe's response to NTR in a cell-free system.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescent probe in DMSO.

    • Prepare a stock solution of nitroreductase from E. coli in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare a stock solution of NADH in the same buffer.

  • Assay Procedure:

    • In a 96-well plate, add the buffer, NADH (final concentration ~100-200 µM), and the fluorescent probe (final concentration ~5-10 µM) to each well.

    • Initiate the reaction by adding varying concentrations of nitroreductase to the wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at the emission maximum of the "on" state using a plate reader.

    • Plot the fluorescence intensity against the nitroreductase concentration to determine the limit of detection and the linear range of the assay.

Cellular Imaging of Hypoxia

This protocol describes the use of the probe to visualize hypoxic cells.[4][12]

Protocol:

  • Cell Culture: Culture cancer cells (e.g., HeLa, A549) under both normoxic (21% O₂) and hypoxic (e.g., 1% O₂) conditions for 24 hours.

  • Probe Incubation: Incubate the cells with the fluorescent probe (e.g., 10 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any excess probe.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the "on" state of the probe.

  • Analysis: Compare the fluorescence intensity between the normoxic and hypoxic cell populations. A significantly higher fluorescence in the hypoxic cells indicates successful detection of NTR activity.

Potential in Drug Development and a Look at Alternatives

The ability to selectively image hypoxic regions in tumors has significant implications for drug development.[13] Hypoxia is a major factor in tumor progression and resistance to therapy. Probes like the 3-(naphthalen-2-yl)-5-nitrobenzoic acid derivatives could be used to:

  • Stratify patients: Identify patients with hypoxic tumors who may benefit from hypoxia-activated prodrugs.

  • Monitor treatment response: Assess the efficacy of therapies aimed at reducing tumor hypoxia.

  • Develop theranostics: By conjugating a therapeutic agent to the probe, it may be possible to deliver the drug specifically to hypoxic regions.

Comparison with Alternative Hypoxia Probes:

Probe TypeAdvantagesDisadvantages
Pimonidazole-based (Antibody detection) Gold standard, well-validatedRequires cell fixation, not for live-cell imaging
Other "Turn-On" Fluorescent Probes High signal-to-background ratio, suitable for live-cell imagingCan be susceptible to photobleaching, may require specific co-factors
Ratiometric Fluorescent Probes Built-in correction for probe concentration and instrumental variationsCan have more complex synthesis and data analysis
Phosphorescent Probes (e.g., Iridium complexes) Long lifetimes, sensitive to oxygen quenchingCan have lower quantum yields, potential for heavy metal toxicity

The 3-(naphthalen-2-yl)-5-nitrobenzoic acid scaffold offers the potential for a highly sensitive "turn-on" response with the robust and favorable photophysical properties of the naphthalene core.

Conclusion and Future Directions

While further experimental validation is required, the analysis of structurally similar compounds strongly suggests that 3-(naphthalen-2-yl)-5-nitrobenzoic acid derivatives are promising candidates for the development of "turn-on" fluorescent probes for nitroreductase and, by extension, tumor hypoxia. Their anticipated high quantum yield in the "on" state, large Stokes shift, and potential for solvatochromism make them a versatile platform for creating advanced imaging agents. Future work should focus on the synthesis and detailed photophysical characterization of these compounds, followed by in vitro and in vivo validation of their performance as hypoxia sensors. The exploration of different substituents on both the naphthalene and benzoic acid rings will undoubtedly lead to a new generation of finely-tuned fluorescent probes for a range of applications in biomedical research and clinical diagnostics.

References

  • Gong, D., et al. (2021). Making Nitronaphthalene Fluoresce. The Journal of Physical Chemistry Letters, 12(42), 10398-10405.
  • Georgiev, A., et al. (2016). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 15(11), 1397-1409.
  • Ma, Y., et al. (2018). Expanding the Breadth of 4-Amino-1,8-naphthalimide Photophysical Properties Through Substitution of the Naphthalimide Core. Chemistry – A European Journal, 24(21), 5567-5576.
  • Li, H., et al. (2018). Near-Infrared Fluorescent Probes for Hypoxia Detection via Joint Regulated Enzymes: Design, Synthesis, and Application in Living Cells and Mice. Analytical Chemistry, 90(22), 13439-13446.
  • Chen, Y., et al. (2016). A Probe for the Detection of Hypoxic Cancer Cells. Scientific Reports, 6, 28628.
  • Staneva, D., et al. (2013). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Beilstein Journal of Organic Chemistry, 9, 2139-2148.
  • Ermolaev, V. L. (1963). The Luminescence of Simple Derivatives of Benzene. I. The Effect of the Nitro Group and the Halogens. Optics and Spectroscopy, 15, 333-337.
  • Geddes, C. D., & Lakowicz, J. R. (Eds.). (2002). Topics in Fluorescence Spectroscopy: Volume 7: DNA Technology. Springer.
  • Valeur, B., & Berberan-Santos, M. N. (2012).
  • Liu, J., et al. (2020). Cyanine-scaffold fluorogenic probes for visual detection of nitroreductase in living bacteria.
  • Loving, G. S., & Imperiali, B. (2008). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions. Journal of the American Chemical Society, 130(41), 13630-13638.
  • Sun, Y., et al. (2021). Flavylium-Based Hypoxia-Responsive Probe for Cancer Cell Imaging. Molecules, 26(16), 4945.
  • Wang, X., et al. (2015). A turn-on fluorescent probe for tumor hypoxia imaging in living cells.
  • Wilson, W. R., & Hay, M. P. (2011). Targeting hypoxia in cancer therapy.
  • Rejman, J., et al. (2015). Ratiometric near-infrared fluorescent probe for nitroreductase activity enables 3D imaging of hypoxic cells within intact tumor spheroids. Chemical Science, 6(10), 5846-5854.
  • Davis, A. P., & Hayes, W. A. (2007). Supramolecular Chemistry of Anions. John Wiley & Sons.
  • de Melo, J. S., et al. (2000). The UV–visible absorption and fluorescence of some substituted 1,8-naphthalimides and naphthalic anhydrides. Journal of the Chemical Society, Perkin Transactions 2, (1), 7-12.
  • Williams, A. T. R., et al. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071.
  • Piñeiro, M., et al. (2009). On the origin of ultrafast nonradiative transitions in nitro-polycyclic aromatic hydrocarbons: Excited-state dynamics in 1-nitronaphthalene. The Journal of Chemical Physics, 131(22), 224509.
  • Thair, M., et al. (2025). Nitroreductase-Activated Fluorescence Probe for Detection of Bacterial Infections. ACS Omega.
  • Stockert, J. C., et al. (1988).
  • Peon, J., et al. (2009). Relaxation in the Triplet Manifold of 1-Nitronaphthalene Observed by Transient Absorption Spectroscopy. The Journal of Physical Chemistry A, 113(4), 589-596.
  • Al-Azzawi, F. A., & Al-Amiery, A. A. (2021). Study the fluorescent and conductivity properties of a 4-hydroxy-3-nitro-1,8-naphthalic anhydride. Egyptian Journal of Chemistry, 64(11), 6431-6437.
  • Zhang, Y., et al. (2022). A nitroreductase responsive and photoactivated fluorescent probe for dual-controlled tumor hypoxia imaging. RSC Advances, 12(38), 24699-24705.
  • Loving, G., & Imperiali, B. (2009). A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide. Journal of the American Chemical Society, 131(39), 13804-13805.
  • Al-Azzawi, F. A., & Al-Amiery, A. A. (2021). A fluorescent molecule based on 1,8- naphthalic anhydride: synthesis, spectral properties, and studying the conductance in solution. Egyptian Journal of Chemistry, 64(11), 6423-6429.
  • Griesbeck, A. G., & Maptue, N. (2009). Relaxation in the Triplet Manifold of 1-Nitronaphthalene Observed by Transient Absorption Spectroscopy. The Journal of Physical Chemistry A, 113(4), 589-596.
  • Basarić, N., et al. (2022). Application of 4-amino-N-adamantylphthalimide solvatochromic dye for fluorescence microscopy in selective visualization of lipid droplets and mitochondria. Dyes and Pigments, 199, 110069.
  • Kim, H. J., et al. (2022). Synthesis and photophysical properties of photostable 1,8-naphthalimide dyes incorporating benzotriazole-based UV absorbers. Dyes and Pigments, 204, 110427.
  • Plyusnin, V. F., et al. (2001). Luminescent properties of new naphthylnitroxyl radicals. Journal of Photochemistry and Photobiology A: Chemistry, 142(2-3), 133-139.

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Safety Operating Guide

3-(Naphthalen-2-YL)-5-nitrobenzoic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the handling and disposal procedures for 3-(Naphthalen-2-yl)-5-nitrobenzoic acid , a specialized organic intermediate often used in drug discovery and materials science.[1]

Notice: As a specialized research chemical, specific toxicological data for this exact isomer may be limited. This guide applies the Precautionary Principle , deriving safety protocols from its functional analogs (nitrobenzoic acids and naphthalene derivatives) to ensure the highest standard of safety.

Hazard Identification & Chemical Profile

Before disposal, you must understand the chemical nature of the substance to classify the waste stream correctly.

Property Description
Chemical Structure Contains a Nitro group (-NO₂) , a Carboxylic Acid (-COOH) , and a Naphthalene ring .[1][2]
Physical State Solid (likely yellow/light brown powder).
Primary Hazards Irritant (Skin/Eye/Respiratory) , Acute Toxicity (Oral) , Aquatic Toxicity .
Reactivity Combustible .[3] The nitro group introduces potential thermal instability if heated under confinement. Incompatible with strong bases and strong oxidizers.[4]
Waste Code (RCRA) Likely D001 (Ignitable) or D002 (Corrosive, if in solution), dependent on specific formulation.[1] Treat as P-Listed or U-Listed equivalent if unsure.

Personal Protective Equipment (PPE) Matrix

Do not handle this compound without the following barrier protection.

PPE TypeSpecificationRationale
Respiratory N95 or P100 Respirator (Powder form)Prevents inhalation of fine particulates which may cause sensitization or systemic toxicity.[1]
Hand Protection Double Nitrile Gloves (min 0.11mm thick)Nitro-aromatics can permeate skin; double-gloving provides a breakthrough buffer.[1]
Eye Protection Chemical Safety Goggles Prevents corneal damage from acidic dust or accidental splashes.
Body Protection Tyvek® Lab Coat or Chemical ApronPrevents contamination of street clothes; naphthalene derivatives can be persistent.

Pre-Disposal Treatment & Segregation

CRITICAL WARNING: Do NOT dispose of this compound down the drain.[5] The naphthalene moiety poses a significant risk of long-term aquatic toxicity, and the nitro group requires controlled combustion.

Step 1: Chemical Segregation
  • Isolate: Keep separate from oxidizers (e.g., permanganates, nitrates) and strong bases (e.g., sodium hydroxide). Reaction with bases forms water-soluble salts that are harder to contain in solid waste streams.[1]

  • Labeling: Clearly label the container as "Hazardous Waste - Toxic/Irritant - Organic Solid."

Step 2: Solubilization (Optional but Recommended for Incineration)

If the facility requires liquid waste streams:

  • Dissolve the solid in a combustible solvent (e.g., Acetone or Methanol).

  • This creates a homogenous solution ideal for high-temperature incineration.

  • Note: Do not use chlorinated solvents (like DCM) unless your incinerator is equipped to handle halogenated waste.

Disposal Workflow (Step-by-Step)

The only acceptable disposal method for nitro-aromatic acids is High-Temperature Incineration equipped with an afterburner and scrubber.[1]

DisposalWorkflow Start Waste: 3-(Naphthalen-2-yl)-5-nitrobenzoic acid CheckState Physical State? Start->CheckState Solid Solid Powder CheckState->Solid Liquid In Solution CheckState->Liquid PackSolid Double-bag in LDPE Place in HDPE Drum Solid->PackSolid PackLiquid Collect in Solvent Waste Carboy (Non-Halogenated) Liquid->PackLiquid Label Label: Hazardous Waste (Toxic, Irritant) PackSolid->Label PackLiquid->Label Manifest Prepare Waste Manifest (EPA Form 8700-22) Label->Manifest Disposal Transfer to EHS/Licensed Contractor (Incineration) Manifest->Disposal

Figure 1: Decision logic for the safe containment and disposal of nitro-aromatic waste.

Detailed Protocol:
  • Containment:

    • Solids: Place the substance in a screw-top glass jar or HDPE bottle. Double-bag this container in heavy-duty polyethylene (LDPE) bags.

    • Liquids: Pour into a designated "Organic Solvents" waste carboy. Ensure the carboy material is compatible (HDPE or Glass).

  • Tagging: Attach a hazardous waste tag immediately. List constituents: "3-(Naphthalen-2-yl)-5-nitrobenzoic acid, [Solvent Name if applicable]".

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat sources, sparks, or direct sunlight until pickup.

  • Handover: Transfer to your facility's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor (e.g., Veolia, Clean Harbors).

Emergency Procedures

Accidental Spill
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE (Goggles, Gloves, Respirator).

  • Contain:

    • Dry Spill: Cover with a wet paper towel to prevent dust generation. Scoop up carefully using a non-sparking spatula.

    • Wet Spill: Absorb with an inert material (Vermiculite or Sand). Do not use sawdust (combustible reaction risk with nitro compounds).

  • Clean: Wipe the surface with a dilute soap solution. Place all cleanup materials into the hazardous waste bag.

Exposure Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes.[6] Remove contaminated clothing.[3][6][7][8][9]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[6] Remove contact lenses if present.[3][6][7][8][10][11][12]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2760150, 3-(Naphthalen-2-yl)benzoic acid (Structural Analog).[1] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 3-(Naphthalen-2-YL)-5-nitrobenzoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical and operational guide for the safe handling, preparation, and disposal of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid . Designed for researchers and drug development professionals, this guide synthesizes chemical hazard profiling with field-proven logistical workflows to ensure laboratory safety and protocol integrity.

Chemical Identity & Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the structural causality of the compound's hazards. 3-(Naphthalen-2-YL)-5-nitrobenzoic acid combines two highly reactive structural motifs: an electrophilic nitrobenzoic acid core and a highly lipophilic naphthyl group .

The nitro group (-NO₂) is a strong electron-withdrawing moiety that makes the compound susceptible to violent, exothermic reduction if exposed to incompatible reagents[1]. Simultaneously, the fused-ring naphthyl group significantly increases the molecule's partition coefficient (LogP). This high lipophilicity means that if the compound is dissolved in common laboratory solvents (like DMSO or DMF), it can rapidly bypass standard personal protective equipment (PPE) and permeate the lipid bilayers of the skin, potentially leading to systemic toxicity such as methemoglobinemia[2].

Quantitative Data & Operational Implications

The following table summarizes the structural properties of this compound class and their direct operational implications for laboratory handling,[3]:

PropertyEstimated Value / CharacteristicOperational Implication
Molecular Formula C₁₇H₁₁NO₄High carbon content; requires high-temperature incineration for disposal.
Molecular Weight 293.28 g/mol Heavy crystalline powder; prone to static cling and aerosolization during weighing.
LogP (Lipophilicity) High (Naphthyl-driven)Readily crosses skin barriers if dissolved in organic carrier solvents.
Solubility Poor in H₂O; Soluble in DMSO/DMFCarrier solvents act as permeation enhancers, requiring specialized glove materials.
Chemical Stability Stable under standard conditionsHighly incompatible with strong bases and reducing agents (exothermic/explosion risk).

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling complex nitroaromatics. The following PPE system is designed based on the specific permeation and inhalation risks of the compound.

  • Hand Protection (Causality-Driven Selection): Because the naphthyl moiety drives high lipophilicity, the compound easily permeates the skin when in solution[2]. Standard latex gloves offer zero protection against organic solvents.

    • Dry Powder Handling: Use heavy-duty nitrile gloves (minimum 0.11 mm thickness).

    • Solution Preparation: Implement a double-gloving strategy (nitrile outer glove over a neoprene inner glove) to maximize breakthrough time against carrier solvents like DMSO.

  • Respiratory Protection: As a dry powder, this compound poses a severe dust inhalation hazard[1]. All handling must occur within a certified chemical fume hood. If engineering controls fail or during a spill cleanup, a NIOSH-approved N95 or P100 particulate respirator is mandatory[4].

  • Eye & Body Protection: ANSI Z87.1-compliant splash goggles and a flame-resistant, knee-length laboratory coat. Nitroaromatics can cause severe, irreversible corneal irritation upon contact[4].

Operational Workflows: Safe Handling & Solution Preparation

To ensure trustworthiness, every protocol must be a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are met.

Step-by-Step Methodology:

  • Engineering Control Validation: Turn on the chemical fume hood and verify the face velocity is between 80–100 fpm.

    • Self-Validation: Hold a Kimwipe near the bottom of the sash. A distinct, steady inward pull visually validates sufficient negative pressure and containment.

  • Workspace Preparation: Clear the hood of all incompatible materials, specifically strong reducing agents (e.g., sodium borohydride) and strong bases, to prevent accidental exothermic cross-contamination[1].

  • Static Mitigation & Weighing: 3-(Naphthalen-2-YL)-5-nitrobenzoic acid powder accumulates static charge. Use a grounded, anti-static weighing boat and a stainless-steel spatula. Weigh the required mass slowly to prevent dust displacement.

  • Sealed Transfer: Transfer the powder directly into the target reaction vial inside the fume hood. Cap the vial securely before moving it to any other laboratory zone.

  • Controlled Dissolution: When adding solvent (e.g., DMSO), inject it slowly down the side of the vial to prevent the powder from aerosolizing into the headspace.

  • Decontamination: Wipe down the analytical balance and surrounding workspace with a lint-free cloth dampened with 70% ethanol, followed by a secondary wipe with soap and water to lift lipophilic residues[3].

Workflow Step1 1. Fume Hood & PPE Verification Step2 2. Anti-Static Weighing Process Step1->Step2 Airflow >80 fpm Step3 3. Sealed Transfer to Reaction Vessel Step2->Step3 Dust minimized Step4 4. Controlled Solvent Addition Step3->Step4 Vessel secured Step5 5. Workspace Decontamination Step4->Step5 Solution prepared

Workflow for the safe handling and preparation of 3-(Naphthalen-2-YL)-5-nitrobenzoic acid.

Emergency Response & Spill Decontamination

Nitroaromatic spills require immediate, specific interventions to prevent respiratory exposure and environmental contamination[4].

Step-by-Step Methodology:

  • Immediate Assessment: Determine the state of the spill. If the spill exceeds 50g of dry powder, or if the powder has been aerosolized outside a fume hood, evacuate the immediate laboratory zone.

  • Containment (Solid Powders): Never dry-sweep the powder. Dry sweeping generates a massive inhalation hazard. Instead, gently cover the spilled material with damp absorbent paper to suppress dust generation[3].

  • Containment (Solvent Solutions): If the compound is dissolved in a solvent, encircle the spill with an inert absorbent material (e.g., sand or vermiculite). Do not use combustible absorbents like sawdust, as the nitro group can act as an oxidizer under certain conditions.

  • Collection: Use non-sparking tools to scoop the dampened powder or absorbed liquid into a heavy-duty hazardous waste bag.

  • Chemical Neutralization of Surfaces: Wash the affected surface thoroughly with 60-70% ethanol to dissolve the lipophilic naphthyl residue, followed by a rigorous scrub with a detergent and water solution[3].

Spill Spill Spill Detected Assess Assess Scale & Physical State Spill->Assess Evac Evacuate Area (If >50g or Aerosol) Assess->Evac High Risk PPE Don Emergency PPE (N95, Double Nitrile) Assess->PPE Low Risk Evac->PPE Contain Dampen & Contain (No Dry Sweeping) PPE->Contain Collect Collect in Hazardous Waste Contain->Collect Decon Solvent Wash & Soap Decontamination Collect->Decon

Step-by-step emergency response pathway for solid or solvent-dissolved nitroaromatic spills.

Waste Disposal & Environmental Mitigation

Nitroaromatics are highly recalcitrant to environmental biodegradation and pose severe, long-term toxicity risks to aquatic ecosystems[2],[1].

  • Segregation: Collect all solid waste, contaminated gloves, and empty vials in a dedicated, clearly labeled "Halogen-Free Organic Solid Waste" container. Do not mix with general organic waste, especially if that waste contains reducing agents.

  • Liquid Waste: If the compound is dissolved in DMSO or DMF, collect it in a dedicated "Non-Halogenated Solvent Waste" carboy. Ensure the carboy is vented properly, as trace reactions can generate gas over time.

  • Destruction: High-temperature incineration is the only acceptable method of destruction. Ensure your institutional waste management provider is aware of the nitroaromatic content so it is routed to an EPA-compliant thermal destruction facility[4].

References

  • ACS Publications. "Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines." ACS Chemical Health & Safety. [Link]

  • GESTIS Substance Database. "4-Nitrobenzoic acid." IFA.[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18370, 3-Methyl-4-nitrobenzoic acid." PubChem.[Link]

Sources

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.